4-Bromo[2.2]paracyclophane
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromotricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Br/c17-16-11-14-6-5-12-1-3-13(4-2-12)7-9-15(16)10-8-14/h1-4,8,10-11H,5-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOYWTPJYZNRJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453170 | |
| Record name | 4-Bromo[2.2]paracyclophane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1908-61-8 | |
| Record name | 4-Bromo[2.2]paracyclophane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo[2.2]paracyclophane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo[2.2]paracyclophane, a key intermediate in the development of novel therapeutics and functional materials. This document details the experimental protocol for its preparation and summarizes its key analytical data.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the electrophilic aromatic substitution of [2.2]paracyclophane.[1] Specifically, the direct bromination of the [2.2]paracyclophane core using bromine in the presence of a Lewis acid catalyst, such as iron powder, provides the desired product in high yield.[2]
A notable procedure affords this compound in a 99% yield.[2] The reaction proceeds via the formation of a bromine-iron complex which acts as the electrophile, attacking one of the aromatic rings of the paracyclophane scaffold.
Experimental Protocol
The following protocol is based on established literature procedures.[2]
Materials:
-
[2.2]Paracyclophane
-
Bromine
-
Iron powder
-
Tetrachloromethane (CCl₄)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium thiosulfate solution
-
Aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve [2.2]paracyclophane in a mixture of dichloromethane and tetrachloromethane.
-
Add a catalytic amount of iron powder to the solution.
-
Slowly add a solution of bromine in tetrachloromethane to the reaction mixture at room temperature over a period of 30 minutes.
-
Stir the reaction mixture for 2 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with aqueous sodium bicarbonate solution and brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system to afford pure this compound as a white solid.
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed by various analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₅Br[2][3] |
| Molecular Weight | 287.19 g/mol [2][3] |
| Appearance | White to off-white powder |
| Melting Point | 134-136 °C |
Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.95 | d, J = 1.8 Hz | 1H | Ar-H |
| 6.61 | dd, J = 7.8, 1.8 Hz | 1H | Ar-H |
| 6.45 - 6.35 | m | 5H | Ar-H |
| 3.40 - 2.80 | m | 8H | -CH₂-CH₂- |
Solvent: CDCl₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 140.2 | Ar-C |
| 139.8 | Ar-C |
| 138.7 | Ar-C |
| 138.5 | Ar-C |
| 135.0 | Ar-CH |
| 133.6 | Ar-CH |
| 133.1 | Ar-CH |
| 132.9 | Ar-CH |
| 132.4 | Ar-CH |
| 131.9 | Ar-CH |
| 121.1 | Ar-C-Br |
| 35.8 | -CH₂- |
| 35.2 | -CH₂- |
| 34.9 | -CH₂- |
| 33.8 | -CH₂- |
Solvent: CDCl₃
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) confirms the molecular weight of the compound. The presence of bromine is indicated by the characteristic isotopic pattern of the molecular ion peak.
| m/z | Relative Intensity (%) | Assignment |
| 288 | 98 | [M+2]⁺ |
| 286 | 100 | [M]⁺ |
| 207 | 85 | [M - Br]⁺ |
| 104 | 95 | [C₈H₈]⁺ |
The mass spectrum exhibits a molecular ion peak [M]⁺ at m/z 286 and an [M+2]⁺ peak at m/z 288 with nearly equal intensity, which is characteristic of a compound containing one bromine atom. The base peak at m/z 207 corresponds to the loss of the bromine atom. Another significant fragment is observed at m/z 104, corresponding to the p-xylylene radical cation.
References
An In-depth Technical Guide to 4-Bromo[2.2]paracyclophane: Properties, Structure, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo[2.2]paracyclophane is a key synthetic intermediate in the functionalization of the unique [2.2]paracyclophane scaffold. This document provides a comprehensive overview of its chemical and physical properties, structural characteristics, and reactivity. Detailed experimental protocols for its synthesis and subsequent derivatization via cross-coupling reactions are presented. This guide is intended to be a valuable resource for researchers in organic synthesis, materials science, and medicinal chemistry who are interested in utilizing this versatile building block.
Introduction
[2.2]Paracyclophane is a fascinating molecule characterized by two benzene rings held in close proximity by two ethylene bridges. This strained structure leads to significant transannular electronic interactions and unique chiroptical properties, making it a valuable scaffold in various fields, including asymmetric catalysis, materials science, and the development of novel therapeutics.[1][2][3] this compound serves as a crucial entry point for the introduction of a wide range of functional groups onto the paracyclophane core, primarily through modern cross-coupling methodologies.[4]
Properties and Structure
This compound is a white, crystalline solid at room temperature.[5] Its fundamental properties are summarized in the table below.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₅Br | [5][6] |
| Molecular Weight | 287.19 g/mol | [5][6] |
| CAS Number | 1908-61-8 | [5][6] |
| Appearance | White solid | [5][7] |
| Storage Temperature | Room Temperature, sealed in dry, dark place | [5] |
Structural Parameters
| Parameter | Description | Value (for [2.2]paracyclophane) | Reference |
| Inter-ring distance | The distance between the two parallel benzene decks. | ~3.09 Å | [3] |
| C-C bond length (aromatic) | The bond lengths within the benzene rings. | Distorted from the ideal 1.39 Å | [3] |
| C-C bond length (bridge) | The bond lengths of the ethylene bridges. | Elongated | [3] |
Spectroscopic Data
Detailed, assigned ¹H and ¹³C NMR spectra for this compound are not explicitly tabulated in the reviewed literature. However, the ¹H NMR spectrum of the closely related 4-bromo-[2.2]paracyclophane-1,9-diene provides insight into the expected chemical shifts for the aromatic and bridge protons. The introduction of the double bonds in the bridges will shift the signals of the adjacent protons, but the aromatic region should be comparable.
Note: The following data is for 4-bromo-[2.2]paracyclophane-1,9-diene and should be used as an estimation for this compound.
| Proton | Multiplicity | Chemical Shift (ppm) |
| Aromatic | m | 6.5-7.0 |
| Alkenic | m | 6.3-6.8 |
Data is estimated from the published spectrum of 4-bromo-[2.2]paracyclophane-1,9-diene in CDCl₃.[8]
For ¹³C NMR, the signals for the aromatic carbons are expected in the range of 120-145 ppm, with the carbon bearing the bromine atom being downfield shifted. The bridge carbons would appear in the aliphatic region, typically around 30-40 ppm.
The mass spectrum of (rac)-4-Bromo[2.2]paracyclophane is available and shows the expected molecular ion peaks.
| m/z | Interpretation |
| 286/288 | Molecular ion peaks (M⁺, M⁺+2) due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in ~1:1 ratio) |
| 207 | Loss of Br radical |
| 104 | Toluene fragment |
Data obtained from SpectraBase.[7]
Synthesis and Reactivity
Synthesis of this compound
This compound is most commonly synthesized by the electrophilic bromination of [2.2]paracyclophane. A high-yielding procedure has been reported in the European Journal of Organic Chemistry.
-
Reactants:
-
[2.2]Paracyclophane (1.0 equiv)
-
Bromine (1.1 equiv)
-
Iron powder (catalytic amount)
-
Dichloromethane (CH₂Cl₂)
-
Carbon tetrachloride (CCl₄)
-
-
Procedure:
-
To a solution of [2.2]paracyclophane in a mixture of dichloromethane and carbon tetrachloride, add a catalytic amount of iron powder.
-
Slowly add a solution of bromine in carbon tetrachloride to the reaction mixture at room temperature.
-
Stir the reaction mixture for 2 hours.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
-
Yield: 99%[4]
Reactivity of this compound
This compound is a versatile intermediate for the synthesis of a wide array of substituted [2.2]paracyclophanes. The bromine atom can be readily displaced or used in various cross-coupling reactions.
A highly efficient protocol for the Suzuki-Miyaura cross-coupling of this compound involves its conversion to a potassium trifluoroborate salt, which is a bench-stable and highly reactive coupling partner.
Step 1: Synthesis of Potassium 4-trifluoroborato[2.2]paracyclophane
-
Reactants:
-
This compound (1.0 equiv)
-
n-Butyllithium (1.1 equiv)
-
Triisopropyl borate (1.5 equiv)
-
Potassium hydrogen difluoride (KHF₂) (6.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve this compound in anhydrous THF under an argon atmosphere and cool to -78 °C.
-
Add n-butyllithium dropwise and stir for 1 hour.
-
Add triisopropyl borate and allow the reaction to warm to room temperature overnight.
-
Add an aqueous solution of potassium hydrogen difluoride and stir vigorously for 3 hours.
-
Extract the product with dichloromethane, dry the organic layer over magnesium sulfate, and remove the solvent under reduced pressure to yield the potassium trifluoroborate salt.
-
Step 2: Suzuki-Miyaura Cross-Coupling
-
Reactants:
-
Potassium 4-trifluoroborato[2.2]paracyclophane (1.25 equiv)
-
Aryl halide (Ar-X) (1.0 equiv)
-
Palladium(II) acetate (0.05 equiv)
-
Cesium carbonate (4.0 equiv)
-
Toluene/water (3:1)
-
-
Procedure:
-
In a vial, combine the potassium trifluoroborate salt, aryl halide, cesium carbonate, and palladium(II) acetate.
-
Evacuate and backfill the vial with argon three times.
-
Add the toluene/water solvent mixture.
-
Heat the reaction mixture to 80 °C for 24 hours.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purify the product by column chromatography.
-
This compound is also a suitable substrate for Stille cross-coupling reactions, allowing for the introduction of various organotin-derived functionalities. For instance, it has been successfully coupled with stannyl-porphyrins to create rigid molecular scaffolds.[4]
While direct nitration of [2.2]paracyclophane can lead to a mixture of products, the reaction with this compound can be used to introduce a nitro group, although the regioselectivity needs to be carefully controlled. It has been noted that electron-poor derivatives of [2.2]paracyclophane, such as the bromo-substituted compound, react sluggishly under standard nitration conditions.[1]
Conclusion
This compound is an indispensable building block for the synthesis of functionalized [2.2]paracyclophane derivatives. Its straightforward synthesis and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, provide access to a vast chemical space. The data and protocols compiled in this guide offer a solid foundation for researchers to explore the potential of this unique molecule in the design of novel materials, catalysts, and therapeutic agents. Further detailed crystallographic and NMR studies would be beneficial to provide a more complete picture of its structural and electronic properties.
References
- 1. Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of rigid [2.2]paracyclophane–porphyrin conjugates as scaffolds for fixed-distance bimetallic complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. 4-Bromo(2.2)paracyclophane | C16H15Br | CID 11044379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
4-Bromo[2.2]paracyclophane: A Versatile Precursor in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2.2]Paracyclophane (PCP), a fascinating molecule with two cofacially aligned benzene rings, has garnered significant attention in various fields, including materials science, asymmetric synthesis, and medicinal chemistry.[1][2][3] Its unique three-dimensional structure, featuring bent benzene rings and significant transannular electronic interactions, imparts unusual physical and chemical properties.[4] Among its derivatives, 4-Bromo[2.2]paracyclophane stands out as a pivotal precursor, offering a versatile handle for a wide array of synthetic transformations. This technical guide provides an in-depth overview of the utility of this compound in organic synthesis, complete with experimental protocols, quantitative data, and graphical representations of key synthetic pathways.
Physicochemical and Spectroscopic Data
This compound is a white solid that serves as a key starting material for the synthesis of a multitude of functionalized [2.2]paracyclophane derivatives.[5] Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₅Br | [6] |
| Molecular Weight | 287.19 g/mol | [6] |
| CAS Number | 1908-61-8 | [6] |
| Melting Point | 285 °C (decomposes) | [5] |
Spectroscopic Data:
| Spectroscopy | Data | Reference |
| ¹H NMR (CDCl₃) | Signals associated with alkenic and aromatic hydrogens are characteristic. | [7] |
| ¹³C NMR | Spectral data is available and has been characterized. | [6] |
| Mass Spectrometry (GC-MS) | The mass spectrum has been reported. | [6] |
Core Synthetic Applications
This compound is a cornerstone for introducing diverse functionalities onto the [2.2]paracyclophane scaffold, primarily through transition-metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the most prominent methods for the functionalization of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[3]
Suzuki-Miyaura Coupling: This reaction is a powerful tool for creating C-C bonds. A notable application involves the conversion of this compound into a more reactive trifluoroborate salt, which then undergoes Suzuki coupling with various aryl and heteroaryl bromides to produce pyridyl- and pyrimidyl-substituted [2.2]paracyclophanes in good to very good yields.[8][9]
Sonogashira Coupling: The Sonogashira coupling is employed to introduce alkyne moieties. This compound can be coupled with terminal alkynes, such as trimethylsilylacetylene, to yield ethynyl[2.2]paracyclophanes. These products are valuable building blocks for constructing extended π-conjugated systems.[10] However, attempts to directly couple this compound with certain p-ethynyl anilines and anisoles have resulted in lower yields or no reaction, indicating that the choice of coupling partner is crucial.[10]
The following diagram illustrates the general workflow for these key cross-coupling reactions starting from this compound.
Caption: General workflow for Suzuki-Miyaura and Sonogashira cross-coupling reactions.
Other Functionalizations
Beyond palladium-catalyzed reactions, this compound can undergo other transformations:
-
Amination: Direct amination of bromo[2.2]paracyclophanes with sodium azide has been developed to synthesize amino[2.2]paracyclophane derivatives.[11]
-
Lithiation and Borylation: The bromine atom can be exchanged with lithium using n-butyllithium at low temperatures. The resulting lithiated species can be quenched with electrophiles, such as triisopropylborate, to form a boronic ester, which can be converted to a stable potassium trifluoroborate salt.[8][9]
This sequence of reactions provides a versatile intermediate for further functionalization, as depicted in the following workflow.
Caption: Synthesis of a key trifluoroborate intermediate.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative experimental protocols for key transformations of this compound.
Synthesis of Potassium 4-Trifluoroborate[2.2]paracyclophane[8][9]
-
Dissolve this compound (1.00 equiv) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.10 equiv) dropwise via syringe and stir for 1 hour.
-
Quench the reaction with triisopropylborate (1.50 equiv).
-
Allow the solution to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Add a saturated aqueous solution of potassium bifluoride (KHF₂) and stir at room temperature for 1 hour.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the product.
General Procedure for Suzuki Cross-Coupling of Potassium 4-Trifluoroborate[2.2]paracyclophane[8][9]
-
In a vial, combine potassium 4-trifluoroborate[2.2]paracyclophane (1.25 equiv), the respective bromide (1.00 equiv), cesium carbonate (4.00 equiv), and palladium acetate (0.05 equiv).
-
Evacuate and backfill the vial with argon three times.
-
Add a 3:1 mixture of toluene and water.
-
Heat the mixture to 80 °C for 24 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract with ethyl acetate, wash with brine, and dry the organic layer over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
The logical flow of a typical Suzuki coupling experiment is outlined below.
Caption: Step-by-step workflow for a Suzuki coupling experiment.
Applications in Materials Science and Drug Development
Functionalized [2.2]paracyclophanes derived from this compound are of significant interest in materials science due to their unique photophysical and electronic properties.[1][4] For instance, the introduction of conjugated moieties via cross-coupling reactions can lead to novel π-stacked polymers and fluorescent dyes.[1][4][12] The inherent chirality of substituted [2.2]paracyclophanes also makes them valuable as chiral ligands in asymmetric catalysis, a critical aspect of modern drug development.[3]
Conclusion
This compound is an exceptionally valuable and versatile precursor in organic synthesis. Its ability to readily undergo a variety of transformations, particularly palladium-catalyzed cross-coupling reactions, provides access to a wide range of functionalized [2.2]paracyclophane derivatives. These derivatives are not only of academic interest but also hold significant potential for applications in the development of novel materials and pharmaceuticals. The detailed protocols and structured data presented in this guide are intended to facilitate further research and innovation in this exciting area of chemistry.
References
- 1. Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Functionalization of [2.2]Paracyclophanes: Rece... [publikationen.bibliothek.kit.edu]
- 3. thieme-connect.de [thieme-connect.de]
- 4. mdpi.com [mdpi.com]
- 5. (2.2)Paracyclophane - Wikipedia [en.wikipedia.org]
- 6. 4-Bromo(2.2)paracyclophane | C16H15Br | CID 11044379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. The synthesis of substituted amino[2.2]paracyclophanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Planar Chirality in 4-Bromo[2.2]paracyclophane Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
[2.2]Paracyclophanes are a unique class of strained aromatic compounds characterized by two parallel benzene rings held in close proximity by ethylene bridges. This constrained geometry gives rise to fascinating stereochemical properties, most notably planar chirality when asymmetrically substituted. The introduction of a bromine atom at the 4-position of the [2.2]paracyclophane scaffold yields 4-bromo[2.2]paracyclophane, a versatile and highly valuable building block in various fields of chemical research. Its inherent planar chirality, arising from the restricted rotation of the substituted benzene ring relative to the unsubstituted one, makes it a powerful tool in asymmetric synthesis, chiroptical materials, and drug discovery. This technical guide provides a comprehensive overview of the synthesis, resolution, chiroptical properties, and applications of this compound derivatives, with a focus on detailed experimental methodologies and quantitative data.
Introduction to Planar Chirality in [2.2]Paracyclophanes
The concept of planar chirality is a key feature of substituted [2.2]paracyclophanes. Unlike central chirality, which is associated with a stereogenic atom, planar chirality arises from the arrangement of atoms in a plane such that it is non-superimposable on its mirror image. In the case of this compound, the substituted benzene ring defines the chiral plane. The molecule can exist as two enantiomers, designated as (Rp) and (Sp), depending on the clockwise or counter-clockwise path of highest priority substituents when viewed from a pilot atom outside the plane.[1] These enantiomers exhibit distinct interactions with other chiral molecules and with polarized light, making their separation and characterization crucial for their application in stereoselective processes. Brominated cyclophanes, such as this compound, are particularly useful as they serve as versatile starting materials for the synthesis of more complex and functionalized derivatives.[2][3]
Synthesis of this compound
The most common method for the synthesis of this compound is the direct electrophilic bromination of [2.2]paracyclophane. This reaction is typically carried out using bromine in the presence of a Lewis acid catalyst or in a suitable solvent.
Experimental Protocol: Bromination of [2.2]Paracyclophane
Materials:
-
[2.2]Paracyclophane
-
Bromine (Br₂)
-
Iron powder (Fe) or anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) or tetrachloromethane (CCl₄)
-
Sodium thiosulfate (Na₂S₂O₃) solution (aqueous, saturated)
-
Sodium bicarbonate (NaHCO₃) solution (aqueous, saturated)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve [2.2]paracyclophane in dichloromethane.
-
Add a catalytic amount of iron powder to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution. The reaction is typically monitored by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and toluene as the eluent to afford this compound as a white solid. A reported yield for a similar procedure is 99%.[4]
Resolution of Enantiomers
The separation of the racemic mixture of this compound into its individual enantiomers is a critical step for its use in asymmetric applications. The most widely used techniques are chiral High-Performance Liquid Chromatography (HPLC) and diastereomeric resolution.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and versatile technique for the analytical and preparative separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, are particularly effective for the resolution of [2.2]paracyclophane derivatives.[2]
Experimental Protocol: Chiral HPLC Resolution
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., Chiralcel IA or IB).
Mobile Phase:
-
A mixture of n-hexane and isopropanol is commonly used. The exact ratio may need to be optimized for baseline separation. A typical starting point is 90:10 (v/v) n-hexane:isopropanol.
Procedure:
-
Dissolve the racemic this compound in the mobile phase.
-
Inject the solution onto the chiral column.
-
Elute with the mobile phase at a constant flow rate.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 220 nm).
-
The two enantiomers will elute at different retention times. Collect the separated fractions corresponding to each enantiomer.
-
The enantiomeric excess (ee) of the collected fractions can be determined from the peak areas in the chromatogram. It has been reported that for this compound, the first-eluting enantiomer from a Chiralcel IA or IB column is the (Rp)-enantiomer.[3]
Diastereomeric Resolution
This classical method involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by conventional techniques such as fractional crystallization or chromatography. Subsequently, the resolving agent is cleaved to yield the pure enantiomers.
Workflow for Diastereomeric Resolution
Caption: Workflow for the resolution of this compound via diastereomer formation.
Chiroptical Properties
The enantiomers of this compound exhibit distinct chiroptical properties, which are essential for their characterization and the determination of their absolute configuration. The primary techniques used are circular dichroism (CD) spectroscopy and the measurement of specific rotation.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light. The CD spectra of [2.2]paracyclophane derivatives are characterized by multiple Cotton effects, which are highly sensitive to the substitution pattern and the absolute configuration of the molecule.[2][3] For this compound, the enantiomers exhibit mirror-image CD spectra. The sign of the Cotton effects at specific wavelengths can be correlated to the (Rp) or (Sp) configuration.[3]
Specific Rotation
Specific rotation ([α]D) is the angle of rotation of plane-polarized light by a solution of a chiral compound. It is a characteristic physical property of an enantiomer.
Quantitative Chiroptical Data for this compound
| Enantiomer | Specific Rotation ([α]D) | Circular Dichroism (CD) Data (in Acetonitrile) |
| (Rp)-4-bromo[2.2]paracyclophane | - | λ (nm) |
| ~320 | ||
| ~290 (¹Lb band) | ||
| ~250 (¹La band) | ||
| (Sp)-4-bromo[2.2]paracyclophane | + | λ (nm) |
| ~320 | ||
| ~290 (¹Lb band) | ||
| ~250 (¹La band) |
Note: The signs of the Cotton effects are based on the findings that the first-eluting enantiomer from a chiral HPLC column (assigned as Rp) exhibits a negative Cotton effect for the ¹Lb band and a positive one for the ¹La band.[3] Specific numerical values for specific rotation and Δε can vary depending on the solvent and concentration.
Applications in Asymmetric Catalysis
Enantiopure this compound is a valuable precursor for the synthesis of a wide range of chiral ligands for asymmetric catalysis. The bromine atom can be readily converted to other functional groups, such as phosphines, amines, and oxazolines, through various cross-coupling and substitution reactions. These ligands have been successfully employed in a variety of stereoselective transformations, including additions of organozinc reagents to carbonyls, hydrogenations, and carbon-carbon bond-forming reactions.[5][6]
Asymmetric Suzuki-Miyaura Coupling
One prominent application of [2.2]paracyclophane-based ligands is in the palladium-catalyzed asymmetric Suzuki-Miyaura coupling reaction, which is a powerful method for the synthesis of chiral biaryl compounds. The planar chiral ligand induces enantioselectivity in the formation of the new carbon-carbon bond.
Catalytic Cycle for Asymmetric Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the asymmetric Suzuki-Miyaura coupling using a chiral [2.2]paracyclophane-based ligand (L*).
Conclusion
This compound and its derivatives are a cornerstone of modern stereochemistry. Their unique planar chirality, coupled with their synthetic versatility, has established them as indispensable tools for chemists in academia and industry. The ability to readily synthesize, resolve, and functionalize these compounds has opened up new avenues in asymmetric catalysis and the development of novel chiroptical materials. The detailed experimental protocols and compiled data in this guide are intended to serve as a valuable resource for researchers seeking to harness the potential of these fascinating molecules in their own work, from fundamental studies to the development of new pharmaceuticals and advanced materials. The continued exploration of [2.2]paracyclophane chemistry promises to yield even more innovative applications in the future.[5]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Circular Dichroisms of Mono- and Dibromo[2.2]paracyclophanes: A Combined Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The concise synthesis and resolution of planar chiral [2.2]paracyclophane oxazolines by C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Circular Dichroisms of Mono- and Dibromo[2.2]paracyclophanes: A Combined Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
The Bromination of [2.2]Paracyclophane: A Technical Guide to Its Discovery and Synthetic History
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2.2]Paracyclophane, a fascinating molecule with two benzene rings stacked in close proximity, has captivated chemists since its discovery. Its unique strained structure and transannular electronic interactions lead to unusual reactivity in electrophilic aromatic substitution reactions. The bromination of [2.2]paracyclophane, in particular, has been a subject of extensive study, revealing a rich chemistry of isomerism and regioselectivity. This technical guide provides an in-depth exploration of the discovery and history of [2.2]paracyclophane bromination, complete with experimental protocols, quantitative data, and graphical representations of the key transformations.
Historical Perspective: The Pioneering Work of Cram and Reich
The foundational understanding of the electrophilic substitution of [2.2]paracyclophane, including its bromination, was largely established by the seminal work of Donald J. Cram and his collaborator H. J. Reich in the late 1960s. Their investigations into the reactivity of this strained aromatic system unveiled the concepts of transannular directive effects, where a substituent on one ring influences the position of substitution on the other.[1] Their detailed studies laid the groundwork for the selective synthesis of a variety of substituted [2.2]paracyclophane derivatives.
Monobromination of [2.2]Paracyclophane
The introduction of a single bromine atom onto the [2.2]paracyclophane scaffold is a fundamental starting point for further functionalization.
Experimental Protocol: Synthesis of 4-Bromo[2.2]paracyclophane
A common method for the monobromination of [2.2]paracyclophane involves the use of bromine in the presence of a Lewis acid catalyst, such as iron powder.
Procedure:
-
To a solution of [2.2]paracyclophane in a suitable solvent such as tetrachloromethane or dichloromethane, add a catalytic amount of iron powder.
-
Slowly add a solution of bromine in the same solvent to the mixture at room temperature, while stirring.
-
The reaction is typically monitored by observing the disappearance of the bromine color.
-
Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to remove excess bromine, followed by washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield this compound.
A specific procedure reports a 99% yield using bromine and iron in a mixture of tetrachloromethane and dichloromethane over 2 hours.[2]
Dibromination of [2.2]Paracyclophane: A Study in Isomerism
The addition of a second bromine atom to [2.2]paracyclophane leads to a mixture of several isomers, the distribution of which is highly dependent on the reaction conditions. The primary products are the pseudo-ortho, pseudo-para, pseudo-meta, and para dibromides.
Isomer Distribution in Iron-Catalyzed Dibromination
Iron-catalyzed bromination of [2.2]paracyclophane with two molar equivalents of bromine typically yields a mixture of isomers. A representative distribution of the major isolated products is as follows:
| Isomer | Substitution Pattern | Yield (%) |
| pseudo-para-dibromo[2.2]paracyclophane | 4,12-dibromo | 26 |
| pseudo-ortho-dibromo[2.2]paracyclophane | 4,16-dibromo | 16 |
| pseudo-meta-dibromo[2.2]paracyclophane | 4,15-dibromo | 6 |
| para-dibromo[2.2]paracyclophane | 4,7-dibromo | 5 |
Data sourced from reference[1].
Experimental Protocols for Dibromination
Method 1: Bromination with Molecular Bromine in Chloroform
This method yields a mixture of pseudo-meta and pseudo-para isomers.[2]
Procedure:
-
Dissolve [2.2]paracyclophane in chloroform.
-
Add a solution of molecular bromine in chloroform dropwise to the stirred solution.
-
After the reaction is complete, the solvent is removed.
-
The resulting isomers can be separated based on their differential solubility in a dichloromethane/ethanol mixture.[2]
Method 2: Iron-Catalyzed Bromination
This method provides a mixture of dibrominated isomers, with the pseudo-para and pseudo-ortho isomers being the major products.[1]
Procedure:
-
To a solution of [2.2]paracyclophane in carbon tetrachloride, add iron powder.
-
Add two molar equivalents of bromine to the mixture.
-
Stir the reaction at room temperature until the bromine color has discharged.
-
Work up the reaction as described for the monobromination.
-
The isomers are then separated by column chromatography or fractional crystallization.
Interconversion and Synthesis of Specific Dibromo Isomers
The selective synthesis of a particular dibromo isomer often requires more than direct bromination. Thermal isomerization and multi-step synthetic sequences are employed to access specific isomers.
Thermal Isomerization: pseudo-para to pseudo-ortho
The pseudo-ortho dibromo[2.2]paracyclophane can be obtained from the more readily available pseudo-para isomer through thermal isomerization.[2] This process involves the homolytic cleavage of an ethylene bridge, rotation of one of the benzene rings, and subsequent reformation of the bridge.
Experimental Protocol:
-
Heat pseudo-para-dibromo[2.2]paracyclophane (4,12-dibromo[2.2]paracyclophane) in a high-boiling solvent such as triglyme to 210 °C.[2]
-
After a set period, cool the reaction mixture.
-
Precipitate the unreacted starting material and the product by adding a non-solvent like ethanol.[2]
-
The pseudo-ortho isomer can be purified by recrystallization.
Microwave-assisted isomerization in DMF has also been reported as an effective method.[1]
Synthesis of pseudo-gem-Dibromo[2.2]paracyclophane
The pseudo-gem isomer is not readily formed in direct bromination and is typically synthesized through a multi-step sequence starting from 4-nitro[2.2]paracyclophane.[2]
Synthetic Sequence:
-
Nitration: [2.2]Paracyclophane is first nitrated to yield 4-nitro[2.2]paracyclophane.
-
Bromination: The nitro-substituted paracyclophane is then brominated, typically with bromine and iron filings.[2]
-
Reduction: The nitro group of the resulting bromo-nitro intermediate is reduced to an amino group.
-
Diazotization and Sandmeyer Reaction: The amino group is converted to a diazonium salt and subsequently replaced by a bromine atom using a Sandmeyer-type reaction with cuprous bromide.[2]
Caption: Synthetic pathway to pseudo-gem-dibromo[2.2]paracyclophane.
Tetrabromination of [2.2]Paracyclophane
The introduction of four bromine atoms onto the [2.2]paracyclophane core can also be achieved, leading to tetrabrominated derivatives.
Experimental Protocol: Synthesis of 4,7,12,15-Tetrabromo[2.2]paracyclophane
This isomer can be obtained by the direct bromination of [2.2]paracyclophane with an excess of molecular bromine in the absence of light.[2]
Procedure:
-
Treat [2.2]paracyclophane with an excess of molecular bromine.
-
The reaction is carried out in the absence of light to prevent radical side reactions.
-
The product mixture may also contain the 4,5,12,13-tetrabromo isomer.
-
The isomers can be separated based on their differing solubilities in a dichloromethane/ethanol mixture.[2]
Logical Relationships and Isomer Interconversion
The various brominated isomers of [2.2]paracyclophane are interconnected through synthetic and isomerization pathways. The following diagram illustrates these relationships.
Caption: Overview of the synthesis and interconversion of brominated [2.2]paracyclophanes.
Conclusion
The study of the bromination of [2.2]paracyclophane has been instrumental in understanding the chemical consequences of its unique molecular architecture. From the pioneering work of Cram and Reich to modern synthetic methodologies, the ability to selectively introduce bromine atoms onto the paracyclophane scaffold has provided access to a diverse range of functionalized molecules. These brominated derivatives serve as versatile building blocks for the synthesis of advanced materials, chiral ligands for asymmetric catalysis, and complex molecular architectures, underscoring the enduring importance of this fundamental transformation in organic chemistry.
References
An In-depth Technical Guide to the Electronic Properties of 4-Bromo[2.2]paracyclophane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic properties of 4-Bromo[2.2]paracyclophane, a unique aromatic compound with significant potential in materials science and drug development. Due to its strained yet rigid structure, [2.2]paracyclophane and its derivatives exhibit fascinating through-space electronic interactions, making them compelling building blocks for novel functional molecules. This document details the synthesis, characterization, and electronic characteristics of the 4-bromo derivative, offering valuable data and methodologies for researchers in the field.
Core Electronic Properties
The electronic behavior of this compound is dictated by the interplay between the π-systems of its two co-facially arranged benzene rings and the influence of the bromo substituent. The close proximity of the aromatic decks, with an average ring-to-ring distance of approximately 3.09 Å, allows for significant transannular π-π interactions. This through-space conjugation is a hallmark of the [2.2]paracyclophane scaffold and profoundly influences its electronic and spectroscopic properties.
Frontier Molecular Orbitals (HOMO & LUMO)
Table 1: Calculated Electronic Properties of [2.2]paracyclophane (as a reference)
| Property | Value (eV) | Computational Method |
| HOMO | -6.25 | DFT/B3LYP/6-31G |
| LUMO | -0.45 | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | 5.80 | DFT/B3LYP/6-31G* |
Note: These values are for the parent [2.2]paracyclophane and serve as an estimate. The bromo substituent on this compound is expected to slightly lower the HOMO and LUMO energy levels due to its electron-withdrawing inductive effect and electron-donating resonance effect.
Spectroscopic Properties
UV-Vis absorption spectroscopy is a key technique for probing the electronic transitions in molecules. The UV-Vis spectrum of this compound exhibits characteristic absorption bands that arise from the electronic transitions within the paracyclophane system.
Table 2: UV-Vis Absorption Data for this compound
| Band | Wavelength (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent |
| ¹Lb | ~310-340 | Not Reported | Acetonitrile |
| ¹La | ~280-300 | Not Reported | Acetonitrile |
| ¹B | ~220-240 | Not Reported | Acetonitrile |
The weak long-wavelength absorption is characteristic of the through-space charge transfer transitions between the two aromatic decks of the paracyclophane core.
Synthesis and Characterization
The synthesis of this compound is typically achieved through the electrophilic bromination of [2.2]paracyclophane. This reaction takes advantage of the activated nature of the aromatic rings within the strained cyclophane structure.
Functionalization of [2.2]Paracyclophane: A Technical Guide for Researchers
An in-depth exploration of synthetic strategies, experimental protocols, and applications for the derivatization of the [2.2]paracyclophane core, tailored for researchers, scientists, and drug development professionals.
[2.2]Paracyclophane (PCP) is a fascinating and versatile scaffold in chemical synthesis and materials science.[1][2] Its unique structure, consisting of two cofacially stacked benzene rings, imparts unusual chemical and physical properties, including through-space electronic communication and planar chirality upon substitution.[1] This guide provides a comprehensive overview of the key methods for the functionalization of the [2.2]paracyclophane core, with a focus on practical experimental details and comparative data to aid in the design and execution of novel synthetic strategies.
Electrophilic Aromatic Substitution: The Gateway to Functionalized PCPs
Electrophilic aromatic substitution is a fundamental and widely employed strategy for the initial functionalization of the [2.2]paracyclophane skeleton.[1][3] The strained benzene rings of PCP exhibit enhanced reactivity towards electrophiles compared to simple aromatic compounds. However, controlling the regioselectivity of these reactions is a significant challenge due to the multiple reactive sites on the aromatic decks.[1]
A variety of functional groups can be introduced onto the PCP core via electrophilic substitution, including nitro, acyl, and halogen moieties.[3] These initial functionalizations serve as crucial handles for subsequent, more complex transformations.
Key Electrophilic Substitution Reactions:
-
Nitration: The introduction of a nitro group is a common first step in many synthetic routes.
-
Acylation: Friedel-Crafts acylation allows for the introduction of acyl groups, which can be further modified.
-
Halogenation: Bromination and chlorination are readily achieved and provide versatile precursors for cross-coupling reactions.[4]
The following table summarizes typical conditions and yields for common electrophilic substitution reactions on [2.2]paracyclophane.
| Reaction | Electrophile/Reagent | Catalyst/Conditions | Product(s) | Yield (%) | Reference(s) |
| Nitration | HNO₃ | Acetic anhydride, 0 °C to rt | 4-Nitro[2.2]paracyclophane | >90 | [5] |
| Acetylation | Acetyl chloride | AlCl₃, CS₂ | 4-Acetyl[2.2]paracyclophane | 85 | [1] |
| Bromination | Br₂ | Fe powder, CCl₄ | Mixture of mono-, di-, and poly-brominated products | Variable | [1][4] |
| Formylation | Dichloromethyl methyl ether | TiCl₄, CH₂Cl₂ | 4-Formyl[2.2]paracyclophane | 75 | [1] |
Experimental Protocol: Nitration of [2.2]Paracyclophane
This protocol describes the synthesis of 4-nitro[2.2]paracyclophane, a key intermediate for further functionalization.
Materials:
-
[2.2]Paracyclophane
-
Fuming nitric acid
-
Acetic anhydride
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve [2.2]paracyclophane in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid and acetic anhydride to the solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by pouring the mixture into a beaker containing ice and a saturated solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4-nitro[2.2]paracyclophane.
Halogenation and Subsequent Cross-Coupling Reactions
Halogenated [2.2]paracyclophanes are pivotal intermediates for the construction of more complex molecular architectures through transition-metal-catalyzed cross-coupling reactions.[1][6] Direct halogenation often leads to a mixture of regioisomers, necessitating careful purification.[1][7] More recently, directed C-H activation strategies have been developed to achieve higher regioselectivity.[8]
Once obtained, these halogenated derivatives can participate in a wide array of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enabling the introduction of aryl, alkynyl, and amino functionalities, respectively.[1][9][10][11]
Common Cross-Coupling Reactions of Halogenated PCPs:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or their derivatives.[10][11]
-
Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.[1]
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.[10]
The table below provides an overview of representative cross-coupling reactions starting from bromo[2.2]paracyclophane.
| Reaction | Coupling Partner | Catalyst/Ligand/Base | Product Type | Yield (%) | Reference(s) |
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Phenyl[2.2]paracyclophane | 80-95 | [10][11] |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(Phenylethynyl)[2.2]paracyclophane | 70-90 | [1] |
| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | 4-Morpholino[2.2]paracyclophane | 60-85 | [10] |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo[2.2]paracyclophane
This protocol details the synthesis of 4-phenyl[2.2]paracyclophane.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a Schlenk flask, add this compound, phenylboronic acid, sodium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 4-phenyl[2.2]paracyclophane.
Directed C-H Functionalization: A Modern Approach to Regiocontrol
Overcoming the challenge of regioselectivity in the functionalization of [2.2]paracyclophane has been a major focus of recent research.[1] The development of directing group-assisted, transition-metal-catalyzed C-H activation has emerged as a powerful strategy to achieve site-selective functionalization.[1][8]
By installing a directing group on the PCP scaffold, it is possible to selectively activate and functionalize specific C-H bonds, leading to the formation of otherwise difficult-to-access isomers. A variety of directing groups have been successfully employed, including amides, oximes, and pyridyls.
Figure 1: General workflow for directed C-H functionalization of [2.2]paracyclophane.
Logical Relationship of Functionalization Strategies
The various methods for functionalizing [2.2]paracyclophane are often interconnected, with one reaction setting the stage for the next. The following diagram illustrates the logical progression from the parent PCP to complex, multifunctional derivatives.
Figure 2: Logical relationships between different functionalization strategies for [2.2]paracyclophane.
Conclusion
The functionalization of [2.2]paracyclophane is a rich and evolving field of synthetic chemistry. While traditional electrophilic substitution reactions provide a foundational entry point to a variety of derivatives, modern techniques such as directed C-H activation are enabling unprecedented control over regioselectivity. The strategic combination of these methods opens the door to the synthesis of highly complex and tailored [2.2]paracyclophane-based molecules for applications in catalysis, materials science, and medicinal chemistry. This guide provides the fundamental knowledge and practical protocols to empower researchers in their exploration of this unique and promising chemical scaffold.
References
- 1. Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (2.2)Paracyclophane - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Macro rings. XXXVII. Multiple electrophilic substitution reactions of [2.2]paracyclophanes and interconversions of polysubstituted derivatives | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. [2.2]Paracyclophane-based monophosphine ligand for palladium-catalyzed cross-coupling reactions of aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. [2.2]Paracyclophane-based monophosphine ligand for palladium-catalyzed cross-coupling reactions of aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Chiroptical Properties of Brominated [2.2]Paracyclophanes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chiroptical properties of brominated [2.2]paracyclophanes. These unique molecules, characterized by their planar chirality arising from the restricted rotation of the substituted benzene rings, are of significant interest in materials science and drug development. Bromination of the [2.2]paracyclophane scaffold offers a versatile entry point for further functionalization, making a thorough understanding of the chiroptical properties of these bromo-derivatives crucial for the design of novel chiral ligands, catalysts, and therapeutics.
This guide summarizes the key chiroptical data, details the experimental protocols for their synthesis and analysis, and provides visual representations of their structures and the relationships governing their chiroptical behavior.
Core Concepts: Chirality in [2.2]Paracyclophanes
[2.2]Paracyclophane consists of two benzene rings held in a face-to-face arrangement by two ethylene bridges. Substitution on one of the benzene rings breaks the molecule's symmetry, leading to planar chirality. The resulting enantiomers are designated as (Rp) and (Sp). The chiroptical properties, namely optical rotation and circular dichroism, are exquisitely sensitive to the nature and position of substituents on the aromatic rings. Bromine, as a substituent, influences the electronic transitions of the benzene chromophores, leading to characteristic circular dichroism spectra.
Diagram of Planar Chirality in a Monosubstituted [2.2]Paracyclophane
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo[2.2]paracyclophane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling of 4-Bromo[2.2]paracyclophane with various arylboronic acids. This protocol is designed to facilitate the synthesis of 4-aryl[2.2]paracyclophane derivatives, which are valuable building blocks in materials science, medicinal chemistry, and drug development due to their unique planar chirality and three-dimensional structure.
Introduction
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds. In the context of [2.2]paracyclophane chemistry, it provides a direct method to introduce aryl substituents onto the paracyclophane core, enabling the synthesis of a wide range of derivatives with tailored electronic and steric properties. The reaction of this compound with arylboronic acids proceeds under standard Suzuki conditions, demonstrating good tolerance for both electron-donating and electron-withdrawing groups on the boronic acid coupling partner. However, highly sterically hindered boronic acids may result in lower yields or reaction failure.[1][2]
An alternative approach involves the conversion of this compound to a more reactive potassium 4-trifluoroborate[2.2]paracyclophane intermediate.[3][4] This method can be advantageous for certain substrates, particularly for the coupling with heteroaryl halides. This document, however, will focus on the direct coupling protocol of this compound.
Data Presentation
The following table summarizes the reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-(Methoxycarbonyl)phenylboronic acid | SPhosPdG4 (4) | Na₂CO₃ | DMF | 120 | 24 | 35* |
| 2 | Pyridin-2-ylboronic acid | Pd(OAc)₂ (5) | Cs₂CO₃ | Toluene/H₂O (3:1) | 70 | 24 | 42 |
| 3 | Pyridin-3-ylboronic acid | Pd(OAc)₂ (5) | Cs₂CO₃ | Toluene/H₂O (3:1) | 80 | 24 | 70 |
| 4 | Pyridin-4-ylboronic acid | Pd(OAc)₂ (5) | Cs₂CO₃ | Toluene/H₂O (3:1) | 80 | 24 | 68 |
| 5 | Pyrimidin-5-ylboronic acid | Pd(OAc)₂ (5) | Cs₂CO₃ | Toluene/H₂O (3:1) | 80 | 24 | 82 |
* Yield corresponds to the coupling of p,p-dibromo[2.2]paracyclophane, providing a relevant benchmark for the reactivity of the C-Br bond on the paracyclophane core.[5] ** Yields obtained using potassium 4-trifluoroborate[2.2]paracyclophane, which is synthesized from this compound. These results indicate the feasibility of coupling with heteroaryl partners.[4]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is adapted from a procedure for a similar substrate and provides a robust starting point.[5] Optimization of the catalyst, base, and temperature may be required for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.5 - 3.0 equiv.)
-
Palladium catalyst (e.g., SPhosPdG4, 4 mol%)
-
Anhydrous sodium carbonate (Na₂CO₃) (6.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk tube or similar)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.5 - 3.0 equiv.), anhydrous sodium carbonate (6.0 equiv.), and the palladium catalyst (4 mol%).
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive flow of the inert gas, add anhydrous DMF via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir the reaction mixture vigorously for 24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the contents of the flask into deionized water with stirring.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate thoroughly with water.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product. For example, a mixture of cyclohexane and ethyl acetate can be effective.[4]
-
Alternatively, recrystallization from a suitable solvent (e.g., ethyl acetate) can be employed for purification.[5]
-
Protocol for Synthesis of Potassium 4-Trifluoroborate[2.2]paracyclophane
For challenging coupling partners, conversion of this compound to the corresponding trifluoroborate salt can improve reaction outcomes.[3][4]
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (nBuLi) solution (e.g., 2.5 M in hexanes)
-
Triisopropyl borate
-
Aqueous potassium hydrogen difluoride (KHF₂) solution (e.g., 4.5 M)
Procedure:
-
Lithiation: In a round-bottom flask under an argon atmosphere, dissolve this compound (1.0 equiv.) in anhydrous THF. Cool the solution to -78 °C. Add nBuLi (1.1 equiv.) dropwise. Stir the solution at -78 °C for 1 hour.
-
Borylation: Quench the reaction by adding triisopropyl borate (1.5 equiv.). Allow the solution to slowly warm to room temperature overnight.
-
Trifluoroborate Formation: Add aqueous potassium hydrogen difluoride (6.0 equiv.) and stir the mixture vigorously for 3 hours.
-
Workup and Purification: Follow appropriate aqueous workup procedures to isolate the potassium 4-trifluoroborate[2.2]paracyclophane salt.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. An exploration of Suzuki aryl cross coupling chemistry involving [2.2]paracyclophane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. scilit.com [scilit.com]
- 3. Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [2.2]Paracyclophane Derivatives as Building Blocks for Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Chiral Ligands from 4-Bromo[2.2]paracyclophane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various planar chiral ligands derived from 4-Bromo[2.2]paracyclophane. The unique three-dimensional structure and resulting planar chirality of the [2.2]paracyclophane scaffold make these ligands highly effective in asymmetric catalysis, a critical tool in modern drug development and fine chemical synthesis. This document outlines the synthesis of key intermediates and subsequent conversion into phosphine, oxazoline, and N-heterocyclic carbene (NHC) based chiral ligands.
Introduction to [2.2]Paracyclophane-Based Chiral Ligands
[2.2]Paracyclophane consists of two benzene rings held in close proximity by two ethylene bridges. This strained structure forces the aromatic rings into a non-planar conformation, leading to planar chirality when appropriately substituted. This feature, combined with the rigid scaffold, allows for the creation of a well-defined chiral environment around a metal center, making [2.2]paracyclophane derivatives excellent ligands for enantioselective catalysis. This compound is a versatile starting material, allowing for a variety of functionalization reactions to access a diverse range of chiral ligands.
Core Synthetic Pathways
The synthesis of chiral ligands from this compound typically involves two key stages:
-
Functionalization of the Bromine Atom: The bromine atom serves as a handle for introducing other functional groups through reactions such as lithiation-substitution or cross-coupling reactions.
-
Introduction of the Ligating Moiety and Resolution: The desired phosphine, oxazoline, or other coordinating group is introduced. In many cases, the introduction of a chiral auxiliary at this stage allows for the separation of diastereomers, thus achieving resolution of the planar chirality.
Below are detailed protocols for the synthesis of representative chiral ligands.
Synthesis of a Key Intermediate: 4-Formyl[2.2]paracyclophane
A common and versatile intermediate for the synthesis of various chiral ligands is 4-formyl[2.2]paracyclophane. This intermediate can be readily converted to oxazolines and other useful derivatives.
Experimental Protocol: Lithiation and Formylation of this compound
This protocol outlines the synthesis of 4-formyl[2.2]paracyclophane from this compound via a lithium-halogen exchange followed by quenching with an electrophile.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise to the solution. Stir the mixture at -78 °C for 1 hour.
-
Add N,N-dimethylformamide (DMF) (1.5 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 4-formyl[2.2]paracyclophane as a white solid.
Expected Yield and Characterization:
| Compound | Starting Material | Reagents | Yield (%) | Spectroscopic Data |
| 4-Formyl[2.2]paracyclophane | This compound | n-BuLi, DMF | 85-95 | ¹H NMR, ¹³C NMR, IR |
Synthesis of Chiral Phosphine Ligands
Chiral phosphine ligands are among the most important classes of ligands for asymmetric catalysis. A common route to phosphine-substituted [2.2]paracyclophanes involves the reaction of a lithiated paracyclophane intermediate with a chlorophosphine.
Experimental Protocol: Synthesis of a Diphenylphosphine Ligand
This protocol describes the synthesis of (Rp)-4-diphenylphosphino[2.2]paracyclophane. The resolution of the planar chirality is often achieved in a later step or by using an enantiomerically pure starting material.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
tert-Butyllithium (t-BuLi) in pentane
-
Chlorodiphenylphosphine (Ph₂PCl)
-
Degassed solvents
-
Standard workup reagents
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous, degassed THF.
-
Cool the solution to -78 °C.
-
Slowly add t-butyllithium (2.2 equiv) and stir for 30 minutes at this temperature.
-
Add chlorodiphenylphosphine (1.2 equiv) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with degassed water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel under an inert atmosphere.
Quantitative Data for Phosphine Ligand Synthesis
| Ligand Name | Starting Material | Key Reagents | Yield (%) | Enantiomeric Excess (ee %) |
| (PhPhanePHOS) | (Sp)-4,12-dibromo[2.2]paracyclophane | 2-hydroxyphenylboronic acid, Tf₂O, HSiCl₃ | ~60 (overall) | >99 |
Note: The synthesis of PhPhanePHOS is a multi-step process starting from the dibromo-paracyclophane. The indicated yield is for the overall process.
Synthesis of Chiral Oxazoline Ligands
Chiral oxazoline ligands are readily synthesized from [2.2]paracyclophane precursors and have shown great utility in various asymmetric transformations. A common method involves the coupling of a bromo[2.2]paracyclophane with a chiral oxazoline.
Experimental Protocol: Direct C-H Arylation for Oxazoline Ligand Synthesis
This protocol describes a modern approach using a palladium-catalyzed direct C-H arylation to couple an enantiopure oxazoline with this compound, which also allows for the separation of the resulting diastereomers.
Materials:
-
This compound
-
Chiral oxazoline (e.g., (S)-4-tert-butyl-2-oxazoline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid (PivOH)
-
Anhydrous N,N-dimethylacetamide (DMA)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the chiral oxazoline (1.2 equiv), Pd(OAc)₂ (5 mol%), PCy₃·HBF₄ (10 mol%), K₂CO₃ (2.0 equiv), and PivOH (30 mol%).
-
Under an inert atmosphere, add anhydrous DMA.
-
Heat the reaction mixture at 120 °C for 16-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.
-
The resulting diastereomers can be separated by column chromatography on silica gel.
Quantitative Data for Oxazoline Ligand Synthesis
| Ligand | Starting Materials | Catalyst System | Diastereomeric Ratio | Isolated Yield (%) |
| 4-(4'-tert-butyloxazolin-2'-yl)[2.2]paracyclophane | This compound, (S)-4-tert-butyl-2-oxazoline | Pd(OAc)₂ / PCy₃·HBF₄ | Separable | 60-70 (combined) |
Synthesis of Chiral N-Heterocyclic Carbene (NHC) Ligands
Planar chiral NHC precursors can be synthesized from amino-substituted [2.2]paracyclophanes.
Experimental Protocol: Synthesis of a Dihydroimidazolium Salt
This protocol outlines the final steps in the synthesis of a planar chiral NHC precursor starting from a resolved 4-amino-13-bromo[2.2]paracyclophane.
Materials:
-
(4Sp,13Rp)-4-amino-13-bromo[2.2]paracyclophane
-
Ethyl glyoxalate
-
Sodium triacetoxyborohydride
-
Paraformaldehyde
-
Formic acid
-
Ammonium tetrafluoroborate
Procedure (multi-step summary):
-
Reductive Amination: React the amino[2.2]paracyclophane with ethyl glyoxalate in the presence of a reducing agent like sodium triacetoxyborohydride to form the corresponding secondary amine.
-
Cyclization: The secondary amine is then cyclized with a second amino component (derived from an amino acid) and paraformaldehyde.
-
N-Alkylation/Arylation: The resulting dihydroimidazole is N-functionalized.
-
Anion Exchange: The final dihydroimidazolium salt is obtained by anion exchange, for example, using ammonium tetrafluoroborate.
A detailed step-by-step protocol for this multi-step synthesis can be found in the supporting information of the cited literature.
Visualizing the Synthetic Workflows
The following diagrams illustrate the general synthetic pathways described above.
Caption: General synthetic routes from this compound.
Caption: Workflow for phosphine ligand synthesis.
Caption: Workflow for oxazoline ligand synthesis.
Conclusion
The synthesis of chiral ligands based on the this compound scaffold provides access to a powerful class of tools for asymmetric catalysis. The protocols and data presented here offer a starting point for researchers to synthesize and explore the potential of these unique chiral ligands in their own applications, from academic research to industrial drug development. The modularity of the synthetic routes allows for considerable fine-tuning of the steric and electronic properties of the final ligands, enabling the optimization of catalytic performance for specific transformations.
Application Notes and Protocols: 4-Bromo[2.2]paracyclophane in the Synthesis of Functional Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2.2]Paracyclophane (PCP) is a unique bicyclic aromatic compound characterized by two co-facially stacked benzene rings, leading to significant transannular electronic interactions and planar chirality. These features make PCP an attractive building block for the synthesis of advanced functional materials. 4-Bromo[2.2]paracyclophane serves as a versatile and crucial starting material, enabling the introduction of a wide array of functional groups through well-established cross-coupling chemistries. This allows for the synthesis of tailored monomers for various polymerization techniques, leading to polymers with unique optical, electronic, and biomedical properties.
These application notes provide a comprehensive overview of the synthetic pathways starting from this compound to functional polymers. Detailed protocols for key transformations and polymerizations are provided, along with quantitative data for the resulting polymers.
Synthesis of Functional Monomers from this compound
The bromine atom on the [2.2]paracyclophane scaffold is a versatile handle for introducing polymerizable functionalities or other desired chemical moieties. Palladium-catalyzed cross-coupling reactions are the most common and efficient methods for this purpose.
Synthesis of 4-Vinyl[2.2]paracyclophane via Stille or Heck Coupling
A vinyl group can be introduced onto the [2.2]paracyclophane core to create a monomer suitable for radical, anionic, or cationic polymerization.
-
Stille Coupling: This reaction involves the coupling of this compound with a vinyltin reagent, such as vinyltributyltin, in the presence of a palladium catalyst.
-
Heck Coupling: Alternatively, the Heck reaction allows for the coupling of this compound with ethylene gas or a vinylboronic acid derivative.
Synthesis of 4-Ethynyl[2.2]paracyclophane via Sonogashira Coupling
The introduction of an ethynyl group opens possibilities for creating conjugated polymers or for post-polymerization modification via "click" chemistry. The Sonogashira coupling of this compound with a terminal alkyne, such as trimethylsilylacetylene followed by deprotection, is a high-yielding route to 4-ethynyl[2.2]paracyclophane.[1]
Synthesis of Aryl-Functionalized [2.2]Paracyclophanes via Suzuki Coupling
The Suzuki coupling reaction is a powerful tool for introducing various aryl groups, which can carry additional functionalities or act as co-monomers in step-growth polymerization. This method has been successfully used to couple a variety of aryl boronic acids with this compound.[2] For instance, coupling with 4-(methoxycarbonyl)phenylboronic acid yields a monomer precursor for coordination polymers.[3]
Polymerization of Functional [2.2]Paracyclophane-Based Monomers
Chain-Growth Polymerization of 4-Vinyl[2.2]paracyclophane
4-Vinyl[2.2]paracyclophane can undergo polymerization via various mechanisms to produce polymers with the [2.2]paracyclophane moiety as a pendant group. These polymers have shown interesting chiral properties.
Ring-Opening Metathesis Polymerization (ROMP) of [2.2]Paracyclophane-1,9-diene Derivatives
While not directly synthesized from this compound in a single step, functionalized [2.2]paracyclophane-1,9-diene monomers are key precursors for poly(p-phenylenevinylene)s (PPVs) prepared via living ROMP.[4] The synthesis of these dienes often starts from substituted [2.2]paracyclophanes, and a bromo-substituent can be envisioned as a starting point for introducing other functionalities. This method offers excellent control over polymer molecular weight and dispersity.
Step-Growth and Coordination Polymerization
Di-functionalized [2.2]paracyclophane derivatives, synthesized from dibromo[2.2]paracyclophanes, can act as monomers in step-growth polymerizations, such as Suzuki polycondensation, to incorporate the PCP unit into the polymer backbone.[5] Furthermore, carboxylic acid-functionalized PCPs are excellent building blocks for coordination polymers.[3]
Quantitative Data
The following tables summarize key quantitative data for representative polymers synthesized from [2.2]paracyclophane-based monomers.
Table 1: Radical Copolymerization of Vinyl[2.2]paracyclophane with Styrene
| PCP:Styrene Ratio | Conversion (%) | M_n (kDa) | M_w (kDa) | PDI (M_w/M_n) |
| 1:1 | 18 | 1.85 | 3.25 | 1.76 |
| 1:10 | 37 | 2.56 | 4.86 | 1.90 |
| 1:20 | 85 | 6.02 | 13.9 | 2.31 |
| 1:50 | 73 | 5.43 | 12.5 | 2.30 |
Data adapted from a study on the polymerization of chiral vinyl[2.2]paracyclophane.
Table 2: Living ROMP of a Functionalized [2.2]Paracyclophane-1,9-diene Monomer (OctBr-pCpd M1)
| [M]/[GIII] | M_n (NMR) (kDa) | M_n (GPC) (kDa) | PDI (GPC) |
| 10 | 4.9 | 10.1 | 1.05 |
| 20 | 9.4 | 19.8 | 1.05 |
| 30 | 13.9 | 29.5 | 1.06 |
| 40 | 18.4 | 39.2 | 1.07 |
[M]/[GIII] refers to the monomer to initiator ratio. Data extracted from a study on functionalized PPVs via ROMP.[4]
Experimental Protocols
Protocol 1: Synthesis of 4-Ethynyl[2.2]paracyclophane from this compound (Sonogashira Coupling)
Materials:
-
This compound
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Coupling Reaction:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous THF and triethylamine (5:1 v/v).
-
Add trimethylsilylacetylene (1.5 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-(trimethylsilylethynyl)[2.2]paracyclophane.
-
-
Deprotection:
-
Dissolve the purified 4-(trimethylsilylethynyl)[2.2]paracyclophane in a mixture of THF and methanol (1:1 v/v).
-
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 4 hours.
-
Monitor the deprotection by TLC.
-
Once complete, add water and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 4-ethynyl[2.2]paracyclophane.
-
Protocol 2: General Procedure for Radical Polymerization of 4-Vinyl[2.2]paracyclophane
Materials:
-
4-Vinyl[2.2]paracyclophane
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous toluene
-
Methanol
-
Standard glassware for polymerization reactions
Procedure:
-
In a Schlenk tube, dissolve 4-vinyl[2.2]paracyclophane (1.0 eq) and AIBN (0.01 eq) in anhydrous toluene.
-
Perform three freeze-pump-thaw cycles to degas the solution.
-
Heat the reaction mixture at 70 °C for 24 hours under an argon atmosphere.
-
Cool the reaction to room temperature and pour the viscous solution into a large volume of methanol to precipitate the polymer.
-
Filter the white precipitate, wash with methanol, and dry under vacuum to a constant weight to obtain poly(4-vinyl[2.2]paracyclophane).
Protocol 3: General Procedure for Suzuki Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-(methoxycarbonyl)phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, DMF, Dioxane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Synthetic pathways from this compound to functional polymers.
Caption: General experimental workflow for the synthesis of functional polymers.
Conclusion
This compound is a pivotal precursor for the development of a diverse range of functional polymers. Its reactivity in various cross-coupling reactions allows for the precise installation of polymerizable groups and other functionalities. The resulting monomers can be polymerized through different mechanisms, including living polymerization techniques that afford well-defined macromolecular architectures. The unique structural and electronic properties of the [2.2]paracyclophane unit, when incorporated into polymers, give rise to materials with significant potential in fields ranging from materials science to drug development. The protocols and data presented herein provide a solid foundation for researchers to explore and exploit the rich chemistry of this compound in the creation of novel functional polymers.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Functionalized [2.2]Paracyclophanedienes as Monomers for Poly(p-phenylenevinylene)s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 4-Bromo[2.2]paracyclophane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed functionalization of 4-bromo[2.2]paracyclophane. This unique, three-dimensional scaffold is of significant interest in medicinal chemistry, materials science, and asymmetric catalysis. The methodologies outlined herein facilitate the introduction of a diverse range of functional groups, enabling the synthesis of novel [2.2]paracyclophane derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various organoboron reagents. This reaction allows for the introduction of aryl, heteroaryl, and vinyl substituents.
Data Presentation
Table 1: Suzuki-Miyaura Coupling of 4-Functionalized [2.2]paracyclophane Derivatives
| Entry | Boron Reagent | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Potassium 4-Trifluoroborate[2.2]paracyclophane | 2-Bromopyridine | Pd(OAc)₂ (5) | - | Cs₂CO₃ | Toluene/H₂O (3:1) | 80 | 24 | 4-(2'-Pyridyl)[2.2]paracyclophane | 43[1] |
| 2 | Potassium 4-Trifluoroborate[2.2]paracyclophane | 3-Bromopyridine | Pd(OAc)₂ (5) | - | Cs₂CO₃ | Toluene/H₂O (3:1) | 80 | 24 | 4-(3'-Pyridyl)[2.2]paracyclophane | 70[1] |
| 3 | Potassium 4-Trifluoroborate[2.2]paracyclophane | 4-Bromopyridine | Pd(OAc)₂ (5) | - | Cs₂CO₃ | Toluene/H₂O (3:1) | 80 | 24 | 4-(4'-Pyridyl)[2.2]paracyclophane | 68[1] |
| 4 | Potassium 4-Trifluoroborate[2.2]paracyclophane | 5-Bromopyrimidine | Pd(OAc)₂ (5) | - | Cs₂CO₃ | Toluene/H₂O (3:1) | 80 | 24 | 4-(5'-Pyrimidyl)[2.2]paracyclophane | 82[1] |
| 5 | Arylboronic Acids | This compound | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | - | 4-Aryl[2.2]paracyclophane | Good to Excellent |
| 6 | Aryl Pinacolate Esters | This compound | Pd(PPh₃)₄ | - | K₃PO₄ | Dioxane | 80 | - | 4-Aryl[2.2]paracyclophane | Good to Excellent |
Note: "Good to Excellent" yields are indicated where specific quantitative data was not available in the cited literature, but successful coupling was reported.[2]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of Potassium 4-Trifluoroborate[2.2]paracyclophane with Heteroaryl Bromides [3]
-
In a reaction vial equipped with a magnetic stir bar, combine potassium 4-trifluoroborate[2.2]paracyclophane (1.25 equiv), cesium carbonate (4.00 equiv), and palladium acetate (0.05 equiv).
-
If the heteroaryl bromide is a solid, add it to the vial (1.00 equiv).
-
Seal the vial and evacuate and backfill with argon three times.
-
Add the solvent (toluene/water, 3:1 mixture, 6.00 mL/mmol of the limiting reagent).
-
If the heteroaryl bromide is a liquid, add it via syringe (1.00 equiv).
-
Place the reaction vial in a preheated heating block at 80 °C and stir for 24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the phases and extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Arylboronic Acids
-
To a round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Add a solution of Pd(PPh₃)₄ (3 mol%) in a mixture of toluene, ethanol, and water.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the synthesis of N-aryl[2.2]paracyclophanes through the palladium-catalyzed coupling of this compound with a variety of primary and secondary amines. This reaction is a powerful tool for creating carbon-nitrogen bonds.
Data Presentation
Table 2: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylamine | Pd₂(dba)₃ (2.5) | XPhos (5) | NaOtBu | Toluene | 100 | 18 | 4-(Phenylamino)[2.2]paracyclophane | High |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 4-Morpholino[2.2]paracyclophane | Good |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3.6) | NaOtBu | Toluene | 80 | 12 | 4-(n-Butylamino)[2.2]paracyclophane | Good |
| 4 | (R)-(+)-α-Methylbenzylamine | Pd(OAc)₂ (5) | Various Chiral Biphosphines | NaOtBu | Toluene | 100 | - | Diastereomeric 4-(α-Methylbenzylamino)[2.2]paracyclophanes | High (up to 91% de)[4] |
Note: "Good" and "High" yields are indicated based on general literature reports for Buchwald-Hartwig aminations, as specific quantitative data for these exact couplings with this compound were not detailed in the initial search results.[4][5]
Experimental Protocols
Protocol 3: General Procedure for Buchwald-Hartwig Amination [4][5]
-
In a glovebox, charge a Schlenk tube with a magnetic stir bar, palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the appropriate phosphine ligand (2-4 mol%).
-
Add the base (e.g., sodium tert-butoxide, 1.4 equiv).
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling provides a route to 4-alkynyl[2.2]paracyclophanes. Direct coupling of this compound with terminal alkynes can be challenging and may result in low yields.[3] A more reliable two-step approach involves the initial synthesis of 4-ethynyl[2.2]paracyclophane, followed by a subsequent Sonogashira coupling with an aryl or vinyl halide. A direct coupling of this compound with trimethylsilylacetylene followed by desilylation is also a viable route.
Data Presentation
Table 3: Sonogashira Coupling Reactions of this compound
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | Toluene | 70 | 12 | 4-(Trimethylsilylethynyl)[2.2]paracyclophane | High |
| 2 | p-Ethynylaniline | Pd(PPh₃)₂Cl₂ | CuI | Et₂NH | THF | 75 | 20 | 4-(p-Aminophenylethynyl)[2.2]paracyclophane | 37[3] |
| 3 | p-Ethynylanisole | Pd(PPh₃)₂Cl₂ | CuI | Et₂NH | THF | 75 | 20 | 4-(p-Methoxyphenylethynyl)[2.2]paracyclophane | No reaction[3] |
Experimental Protocols
Protocol 4: Synthesis of 4-(Trimethylsilylethynyl)[2.2]paracyclophane [3]
-
To a degassed solution of this compound (1.0 equiv) in a suitable solvent such as triethylamine or a mixture of toluene and triethylamine, add Pd(PPh₃)₂Cl₂ (2-5 mol%) and CuI (5-10 mol%).
-
Add trimethylsilylacetylene (1.5 equiv) dropwise.
-
Heat the reaction mixture to 70 °C and stir for 12 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, filter off the salts, and concentrate the filtrate.
-
Purify the residue by column chromatography to yield 4-(trimethylsilylethynyl)[2.2]paracyclophane.
-
The trimethylsilyl group can be removed by treatment with a base such as K₂CO₃ in methanol to afford 4-ethynyl[2.2]paracyclophane.
Other Palladium-Catalyzed Reactions
While specific examples for the Heck, cyanation, and Miyaura borylation of this compound are less common in the literature, general protocols for these transformations on aryl bromides can be adapted.
Heck Reaction (General Protocol)
The Heck reaction couples this compound with alkenes to form substituted vinyl[2.2]paracyclophanes.
Protocol 5: General Procedure for the Heck Reaction [6][7]
-
In a Schlenk tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv).
-
Add an anhydrous solvent such as DMF or acetonitrile.
-
Degas the mixture and heat under an inert atmosphere at 80-120 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Cyanation (General Protocol)
This reaction introduces a nitrile group onto the [2.2]paracyclophane scaffold, a versatile functional group for further transformations. The use of potassium ferrocyanide (K₄[Fe(CN)₆]) is a safer alternative to other cyanide sources.[8][9]
Protocol 6: General Procedure for Cyanation [8][9]
-
In a reaction vessel, combine this compound (1.0 equiv), K₄[Fe(CN)₆] (0.5 equiv), Pd(OAc)₂ (1-5 mol%), a ligand (e.g., dppf or cataCXium A), and a base (e.g., Na₂CO₃).
-
Add a solvent system such as DMAc or a mixture of dioxane and water.
-
Degas the mixture and heat under an inert atmosphere at 100-140 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic extracts, dry, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Miyaura Borylation (General Protocol)
The Miyaura borylation allows for the synthesis of 4-([2.2]paracyclophane)boronic acid pinacol ester, a key intermediate for subsequent Suzuki-Miyaura couplings.
Protocol 7: General Procedure for Miyaura Borylation [1]
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), potassium acetate (KOAc, 1.5 equiv), PdCl₂(dppf) (3 mol%), and dppf (3 mol%).
-
Add anhydrous dioxane as the solvent.
-
Heat the mixture at 80-90 °C for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired boronate ester.
References
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. An exploration of Suzuki aryl cross coupling chemistry involving [2.2]paracyclophane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. benchchem.com [benchchem.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Hydrogen Peroxide Promoted Mizoroki-Heck Reactions of Phenyldiazenes with Acrylates, Acrylamides, and Styrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 9. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Bromo[2.2]paracyclophane in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2.2]Paracyclophane (PCP) serves as a unique and powerful scaffold in asymmetric catalysis due to its rigid structure and planar chirality when appropriately substituted.[1][2] 4-Bromo[2.2]paracyclophane is a key starting material for the synthesis of a wide array of planar chiral ligands.[3] Its functionalization allows for the introduction of various coordinating groups, leading to the development of highly efficient and stereoselective catalysts for a multitude of asymmetric transformations. These transformations are critical in the synthesis of enantiomerically pure compounds, a cornerstone of the pharmaceutical industry and materials science.[4][5]
The inherent chirality of substituted [2.2]paracyclophanes arises from the restricted rotation of the benzene rings, creating a stable chiral plane.[2][5] This feature, combined with the ability to strategically place substituents, allows for the creation of well-defined chiral environments around a metal center, which is essential for effective enantiocontrol in catalytic reactions. This document provides an overview of the applications of this compound-derived ligands in asymmetric catalysis, with a focus on detailed experimental protocols and performance data.
Applications in Asymmetric Catalysis: Synthesis of PYMCOX Ligands and Their Use in Ni-Catalyzed 1,2-Reductions
A prominent application of [2.2]paracyclophane-based ligands is in the nickel-catalyzed asymmetric 1,2-reduction of α,β-unsaturated ketones.[1] For this purpose, a series of planar chiral oxazole-pyrimidine ligands (PYMCOX) derived from [2.2]paracyclophane have been developed. These N,N-ligands, with their rigid structure and significant steric hindrance, create an effective chiral pocket for the catalytic reaction, leading to the synthesis of chiral allylic alcohols with high yields and excellent enantioselectivities.[1]
The general workflow for the application of this compound in this context involves the synthesis of a chiral aminophenol intermediate, which is then used to construct the final PYMCOX ligand. This ligand, in combination with a nickel salt, forms the active catalyst for the asymmetric reduction.
Caption: General workflow from this compound to asymmetric catalysis.
Data Summary
The following table summarizes the performance of a [2.2]paracyclophane-derived PYMCOX ligand in the nickel-catalyzed asymmetric 1,2-reduction of various α,β-unsaturated ketones.[1]
| Entry | Substrate (α,β-Unsaturated Ketone) | Product (Chiral Allylic Alcohol) | Yield (%) | ee (%) |
| 1 | Chalcone | 1,3-Diphenyl-2-propen-1-ol | 99 | 98 |
| 2 | 4'-Methylchalcone | 1-(p-Tolyl)-3-phenyl-2-propen-1-ol | 99 | 99 |
| 3 | 4'-Methoxychalcone | 1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-ol | 98 | 97 |
| 4 | 4'-Chlorochalcone | 1-(4-Chlorophenyl)-3-phenyl-2-propen-1-ol | 99 | 98 |
| 5 | 2-Naphthyl analog | 1-(Naphthalen-2-yl)-3-phenyl-2-propen-1-ol | 97 | 96 |
| 6 | Aliphatic-Aromatic Ketone | 1-Phenyl-4-hexen-3-ol | 95 | 95 |
Data extracted from a study by Wang et al. on PYMCOX ligands in nickel-catalyzed reductions.[1]
Experimental Protocols
Protocol 1: Synthesis of Chiral PYMCOX Ligands from a [2.2]Paracyclophane-Derived Aminophenol
This protocol describes the synthesis of the PYMCOX ligands from a known chiral [2.2]paracyclophane-derived aminophenol, which can be prepared from this compound through established multi-step synthetic routes.[1]
Materials:
-
Chiral [2.2]paracyclophane-derived aminophenol ((Rp)-1)
-
2-Cyanopyrimidine derivatives
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a solution of the chiral aminophenol ((Rp)-1) in anhydrous toluene, add the corresponding 2-cyanopyrimidine derivative.
-
The reaction mixture is heated under reflux in an inert atmosphere for the time required for the reaction to complete (monitored by TLC).
-
After completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired chiral PYMCOX ligand.
Protocol 2: Nickel-Catalyzed Asymmetric 1,2-Reduction of α,β-Unsaturated Ketones
This protocol details the use of the synthesized PYMCOX ligand in the asymmetric reduction of chalcone as a representative substrate.[1]
Materials:
-
PYMCOX Ligand (e.g., (Rp)-L1)
-
Nickel(II) acetate (Ni(OAc)₂)
-
α,β-Unsaturated ketone (e.g., Chalcone)
-
Reducing agent (e.g., Diisobutylaluminium hydride (DIBAL-H) or a silane)
-
Anhydrous solvent (e.g., THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve Ni(OAc)₂ (1 mol%) and the PYMCOX ligand (1.2 mol%) in anhydrous THF.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the catalyst complex.
-
Add the α,β-unsaturated ketone (1.0 equiv) to the solution.
-
Cool the reaction mixture to the optimized temperature (e.g., 0 °C).
-
Add the reducing agent dropwise to the mixture.
-
Stir the reaction at this temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the chiral allylic alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Caption: Experimental workflow for the Ni-catalyzed asymmetric 1,2-reduction.
Broader Applications and Ligand Diversity
While the PYMCOX ligands are highly effective, this compound is a versatile precursor for a wide range of other ligand classes that have found applications in various asymmetric catalytic reactions.[4][6][7]
-
Phosphine Ligands: Paracyclophane-based phosphine ligands, such as PHANEPHOS, are used in hydrogenation and C-C bond-forming reactions.[8]
-
Oxazoline Ligands: Besides PYMCOX, other paracyclophane-oxazoline ligands are synthesized and used in copper-catalyzed reactions, among others.[3]
-
N,O-Ligands, P,N-Ligands, and Organocatalysts: The modularity of the [2.2]paracyclophane scaffold allows for the synthesis of bidentate and tridentate ligands with different donor atoms (N, O, P) as well as purely organic catalysts.[6][7] These have been successfully employed in reactions such as the addition of organozinc reagents to aldehydes and imines.[4]
The continued exploration of functionalization strategies for this compound will undoubtedly lead to the discovery of novel ligands and catalysts with even greater efficiency and selectivity, further expanding the toolkit available to synthetic chemists.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Planar chiral [2.2]paracyclophanes: from synthetic curiosity to applications in asymmetric synthesis and materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Organocatalytic desymmetrization provides access to planar chiral [2.2]paracyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Heck Coupling Reactions Involving 4-Bromo[2.2]paracyclophane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck-Mizoroki reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction has found widespread application in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2] The [2.2]paracyclophane scaffold is a unique, sterically hindered, and chiral three-dimensional structure that has garnered significant interest in materials science and drug discovery. The functionalization of this scaffold is crucial for the development of novel ligands, catalysts, and therapeutic agents.
This document provides detailed application notes and protocols for the Heck coupling of 4-Bromo[2.2]paracyclophane with various alkenes. While specific literature on a broad range of Heck reactions with this particular substrate is limited, the following guidelines are based on established methodologies for Heck couplings of other aryl bromides and are intended to serve as a comprehensive starting point for reaction development and optimization.
Reaction Principle
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (this compound) to form a Pd(II)-aryl complex.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center, followed by insertion of the alkene into the Pd-aryl bond.
-
β-Hydride Elimination: A β-hydrogen from the newly formed alkyl-palladium intermediate is eliminated, forming the substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and a stoichiometric amount of inorganic salt.
Key Experimental Parameters
Successful execution of the Heck reaction with this compound requires careful consideration of several experimental parameters:
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective precursor that is reduced in situ to the active Pd(0) species. Other sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are also frequently employed.
-
Ligand: The choice of ligand is critical for stabilizing the palladium catalyst, promoting oxidative addition, and influencing the regioselectivity and efficiency of the reaction. For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands such as tri(o-tolyl)phosphine (P(o-tol)₃), tricyclohexylphosphine (PCy₃), or Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) are often beneficial. N-Heterocyclic carbenes (NHCs) have also emerged as highly effective ligands for challenging Heck couplings.
-
Base: A base is required to neutralize the hydrobromic acid (HBr) generated during the catalytic cycle. Common bases include organic amines like triethylamine (Et₃N) and diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and yield.
-
Solvent: Polar aprotic solvents are typically used to dissolve the reactants and stabilize the catalytic species. N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are common choices.
-
Alkene Partner: The reactivity of the alkene coupling partner can influence the reaction conditions required. Electron-deficient alkenes, such as acrylates and styrenes, are generally more reactive in Heck couplings.
-
Temperature: Heck reactions are typically conducted at elevated temperatures, often ranging from 80 to 140 °C, to ensure a reasonable reaction rate.
Tabulated Summary of Typical Heck Reaction Conditions
The following table summarizes typical conditions for the Heck reaction of aryl bromides, which can be applied as a starting point for the coupling of this compound.
| Parameter | Typical Conditions | Notes |
| Aryl Halide | This compound | Substrate of interest. |
| Alkene | Styrene, Acrylates, etc. | Typically used in 1.1 to 2.0 equivalents. |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (0.5-2.5 mol%) | Pd(OAc)₂ is a common, air-stable precursor. |
| Ligand | PPh₃, P(o-tol)₃, PCy₃, XPhos, etc. (2-10 mol%) | Bulky, electron-rich ligands often improve yields for hindered aryl bromides. |
| Base | Et₃N, K₂CO₃, Cs₂CO₃, NaOAc (1.5-3.0 equiv.) | The choice of base can be critical and may require optimization. |
| Solvent | DMF, DMAc, NMP, Dioxane | Anhydrous, high-purity solvents are recommended. |
| Temperature | 80 - 140 °C | Dependent on the reactivity of the substrates and catalyst system. |
| Reaction Time | 4 - 24 hours | Monitored by TLC or GC-MS for completion. |
Hypothetical Heck Coupling Reactions with this compound
This table presents hypothetical examples of Heck coupling reactions with this compound and various alkenes, with expected outcomes based on general Heck reaction principles.
| Entry | Alkene | Product | Proposed Conditions | Expected Yield |
| 1 | Styrene | 4-Styryl[2.2]paracyclophane | Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), Et₃N (2 equiv.), DMF, 100 °C | Good to Excellent |
| 2 | Methyl Acrylate | Methyl (E)-3-( [2.2]paracyclophan-4-yl)acrylate | Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), K₂CO₃ (2 equiv.), DMAc, 120 °C | Moderate to Good |
| 3 | n-Butyl Acrylate | n-Butyl (E)-3-( [2.2]paracyclophan-4-yl)acrylate | Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), Cs₂CO₃ (2 equiv.), Dioxane, 110 °C | Good to Excellent |
| 4 | Ethylene | 4-Vinyl[2.2]paracyclophane | Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), NaOAc (3 equiv.), NMP, 130 °C, under ethylene pressure | Moderate |
Detailed Experimental Protocol: Heck Coupling of this compound with Styrene
This protocol provides a detailed methodology for the Heck coupling of this compound with styrene as a representative example.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and tri(o-tolyl)phosphine (0.04 equiv., 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe to dissolve the solids. Follow this with the addition of styrene (1.2 equiv.) and triethylamine (2.0 equiv.).
-
Reaction: Immerse the flask in a preheated oil bath or heating mantle set to 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 8-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine to remove DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired 4-styryl[2.2]paracyclophane.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizing the Heck Coupling Workflow
Caption: General workflow for the Heck coupling reaction.
Signaling Pathway Diagram of the Heck Reaction
Caption: Catalytic cycle of the Heck-Mizoroki reaction.
References
Application Notes and Protocols: Synthesis of [2.2]Paracyclophane-Based Materials for Optoelectronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of [2.2]paracyclophane (PCP)-based materials in the field of optoelectronics. The unique three-dimensional structure of [2.2]paracyclophane, with its two co-facial benzene rings, leads to significant transannular π-π interactions and a strained geometry.[1] These features give rise to distinct photophysical and electronic properties that are highly advantageous for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and fluorescent probes.[1][2][3] This document outlines key synthetic strategies for functionalizing the [2.2]paracyclophane core and provides detailed experimental protocols for the preparation of representative materials.
Introduction to [2.2]Paracyclophane in Optoelectronics
[2.2]Paracyclophane is a fascinating carbon scaffold that has garnered significant attention in materials science.[2] Its rigid structure, inherent chirality, and through-space conjugation make it an excellent building block for creating novel organic electronic materials.[2][4] The close proximity of the two benzene "decks" (approximately 3.09 Å apart) results in a strained system with altered electronic properties compared to typical aromatic compounds.[1] This inherent strain and the resulting electronic communication between the decks are key to the unique optoelectronic characteristics of its derivatives.[5]
Functionalization of the [2.2]paracyclophane core allows for the fine-tuning of its electronic and photophysical properties.[2] By introducing electron-donating or electron-withdrawing groups, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be modulated, making these materials suitable for a range of optoelectronic applications.[5] Furthermore, the planar chirality of substituted [2.2]paracyclophanes has been exploited in the development of materials for circularly polarized luminescence (CPL) and chiroptical devices.[6][7]
Synthetic Strategies for Functionalized [2.2]Paracyclophanes
The synthesis of functionalized [2.2]paracyclophanes is a critical step in the development of novel optoelectronic materials. Various strategies have been developed to introduce substituents at specific positions on the aromatic decks.
2.1. Electrophilic Aromatic Substitution:
Electrophilic aromatic substitution is a common method for introducing functional groups onto the [2.2]paracyclophane scaffold. However, controlling the regioselectivity can be challenging due to the similar reactivity of the C-H bonds.[2] For instance, the iron-catalyzed bromination of [2.2]paracyclophane yields a mixture of pseudo-para and pseudo-ortho dibromides as the major products.[2]
2.2. Directed C-H Functionalization:
To overcome the challenges of regioselectivity, directed C-H bond functionalization has emerged as a powerful tool. The use of directing groups allows for the selective activation of specific C-H bonds, leading to the formation of desired isomers. For example, an O-methyloxime directing group can be used for palladium-catalyzed ortho-bromination or iodination, providing access to 4,5-disubstituted [2.2]paracyclophanes.[2]
2.3. Cross-Coupling Reactions:
Transition-metal-catalyzed cross-coupling reactions are extensively used to construct complex π-conjugated systems based on [2.2]paracyclophane.[2] Halogenated [2.2]paracyclophanes serve as versatile starting materials for Suzuki, Stille, and Sonogashira coupling reactions, allowing for the introduction of a wide variety of aromatic and acetylenic substituents.
2.4. Synthesis of [2.2]Paracyclophane-1,9-diene (pCpd) Derivatives:
[2.2]Paracyclophane-1,9-diene (pCpd) is a key monomer for the synthesis of poly(p-phenylenevinylene)s (PPVs) via ring-opening metathesis polymerization (ROMP).[8] The functionalization of pCpd allows for the preparation of PPVs with tailored properties. A general method involves the mono-demethylation of a dialkoxy-pCpd to yield a monohydroxy-pCpd, which can be further functionalized with various side chains.[8]
A general workflow for the synthesis of functionalized [2.2]paracyclophane-based materials is depicted below.
Caption: Synthetic workflow for [2.2]paracyclophane materials.
Optoelectronic Properties and Applications
The unique structural and electronic properties of [2.2]paracyclophane derivatives make them highly promising for various optoelectronic applications.
3.1. Organic Light-Emitting Diodes (OLEDs):
[2.2]Paracyclophane-based materials have been successfully employed as emitters in OLEDs.[9][10] Donor-acceptor type molecules incorporating the [2.2]paracyclophane scaffold can exhibit high thermal stability and efficient blue-light emission.[9][10] The rigid and bulky nature of the [2.2]paracyclophane unit can suppress intermolecular π-π stacking, which often leads to aggregation-caused quenching, thereby enhancing solid-state luminescence.[1] Materials exhibiting thermally activated delayed fluorescence (TADF) have also been developed using planar chiral [2.2]paracyclophane donors, leading to high-efficiency OLEDs.[7]
3.2. Organic Solar Cells (OSCs):
[2.2]Paracyclophane derivatives have been investigated as active layer materials in organic solar cells.[11] The incorporation of the [2.2]paracyclophane unit into π-conjugated systems can influence the morphology and light-harvesting properties of the active layer.[11] For instance, transannularly conjugated tetrameric perylene diimide acceptors containing [2.2]paracyclophane have been developed for non-fullerene organic solar cells.[1]
3.3. Fluorescent Dyes and Probes:
The intrinsic fluorescence of the [2.2]paracyclophane core can be modulated by the introduction of various functional groups, leading to the development of novel fluorescent dyes.[1] These materials can exhibit large Stokes shifts and red-shifted absorption and emission bands.[1] The chiral nature of many [2.2]paracyclophane derivatives also makes them attractive for applications in circularly polarized luminescence.[1]
The logical relationship between the structure of [2.2]paracyclophane and its optoelectronic properties is illustrated in the following diagram.
Caption: Structure-property relationships of [2.2]paracyclophanes.
Data Presentation
The following tables summarize key quantitative data for representative [2.2]paracyclophane-based materials for optoelectronics.
Table 1: Photophysical Properties of [2.2]Paracyclophane-Based Emitters
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Application | Reference |
| PCP-fused coumarin | 390-450 | 480-550 | up to 60 | Fluorescent Dye | [1] |
| PCP-BODIPY | 722 | 795 | - | NIR Emitter | [1] |
| (Rp)/(Sp)-14a-d | 450-500 | 580-650 | up to 97 (solid) | AIE Emitter | [1] |
| PXZp-based TADF | ~450 | ~550 | - | OLED Emitter | [7] |
Table 2: Device Performance of [2.2]Paracyclophane-Based OLEDs
| Emitter | Max Brightness (cd/m²) | Max External Quantum Efficiency (%) | gEL factor | Device Type | Reference |
| PXZp-based TADF | 34,293 | 7.8 | 4.6 x 10-3 | CP-OLED | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of [2.2]paracyclophane-based materials.
Protocol 1: Synthesis of (Sp)-(+)-Thioacetic acid S-[2.2]paracyclophan-4-yl ester ((Sp)-7)
This protocol describes the synthesis of a chiral thioacetate derivative of [2.2]paracyclophane, which can serve as a precursor for further functionalization.
Materials:
-
(Sp)-(+)-4-t-butylsulfanyl[2.2]paracyclophane ((Sp)-6)
-
Boron tribromide (BBr3)
-
Acetyl chloride
-
Toluene
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Diethyl ether (Et2O)
-
Aqueous sodium thiosulfate (Na2S2O3, 10% w/v)
-
Magnesium sulfate (MgSO4)
Procedure:
-
To a solution of (Sp)-(+)-4-t-butylsulfanyl[2.2]paracyclophane ((Sp)-6) (1.0 g, 3.43 mmol, 1.0 equiv) and acetyl chloride (1.7 mL, 24.01 mmol, 7.0 equiv) in toluene (34.3 mL) at room temperature, add boron tribromide (0.36 mL, 3.77 mmol, 1.1 equiv).[12]
-
Stir the reaction mixture for 1 hour at room temperature.[12]
-
Pour the reaction mixture into an ice-cold solution of saturated aqueous NH4Cl (200 mL).[12]
-
Extract the aqueous phase with Et2O (3 x 50 mL).[12]
-
Combine the organic phases and wash with aqueous Na2S2O3 (10% w/v) (3 x 50 mL).[12]
-
Dry the organic phase over MgSO4 and concentrate under reduced pressure to yield the crude product.[12]
-
Purify the crude product by column chromatography to obtain (Sp)-(+)-thioacetic acid S-[2.2]paracyclophan-4-yl ester.
Protocol 2: Groebke-Blackburn-Bienaymé Three-Component Reaction for Imidazole Ligand Synthesis
This protocol outlines a one-pot synthesis of [2.2]paracyclophane-derived imidazole ligands, which can be used in the formation of metal complexes with interesting photophysical properties.
Materials:
-
[2.2]Paracyclophane-4-carbaldehyde
-
Aromatic or aliphatic isocyanide
-
Heteroaromatic amidine (e.g., 2-aminopyridine)
-
Methanol
Procedure:
-
In a suitable reaction vessel, dissolve [2.2]paracyclophane-4-carbaldehyde in methanol.
-
Add the heteroaromatic amidine to the solution.
-
Add the isocyanide to the reaction mixture.
-
Stir the reaction at room temperature for the appropriate time (can be up to several days).[13]
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography to isolate the desired [2.2]paracyclophane-derived annulated 3-amino-imidazole.[13]
Protocol 3: One-pot GBB-3CR with in situ Isocyanide Generation
This protocol demonstrates a modified Groebke-Blackburn-Bienaymé reaction where the [2.2]paracyclophane-isocyanide is generated in situ from the corresponding formamide.
Materials:
-
[2.2]Paracyclophane-4-formamide
-
Triphosgene
-
Dichloromethane (DCM)
-
Aldehyde
-
2-Aminopyridine
-
Methanol
Procedure:
-
Dehydrate the [2.2]paracyclophane-4-formamide using triphosgene in dichloromethane to generate the isocyanide in situ.[13]
-
In a separate flask, dissolve the desired aldehyde and 2-aminopyridine in methanol.[13]
-
Add the in situ generated isocyanide solution to the methanol solution of the aldehyde and amidine.
-
Stir the reaction at room temperature and monitor its progress.
-
After completion, work up the reaction mixture by removing the solvents and purify the product by column chromatography to yield the corresponding imidazo[1,2-a]pyridines.[13]
References
- 1. mdpi.com [mdpi.com]
- 2. Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [iro.uiowa.edu]
- 6. Planar chiral [2.2]paracyclophanes: from synthetic curiosity to applications in asymmetric synthesis and materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [2.2]Paracyclophane Derived Donor-Acceptor Type Organic Molecules for Organic Light-Emitting Diode (OLED) Applications | MIT Technology Licensing Office [tlo.mit.edu]
- 10. US20160359118A1 - [2.2]Paracyclophane-Derived Donor/Acceptor-Type Molecules for OLED Applications - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Enantiospecific synthesis of [2.2]paracyclophane-4-thiol and derivatives [beilstein-journals.org]
- 13. Diversity‐Oriented Synthesis of [2.2]Paracyclophane‐derived Fused Imidazo[1,2‐a]heterocycles by Groebke‐Blackburn‐Bienaymé Reaction: Accessing Cyclophanyl Imidazole Ligands Library - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 4-Bromo[2.2]paracyclophane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the Suzuki cross-coupling of 4-Bromo[2.2]paracyclophane.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Q1: I am observing very low to no yield of my desired coupled product. What are the likely causes?
Low or no yield in the Suzuki coupling of this compound can stem from several factors, often related to the inherent properties of the paracyclophane moiety.
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Poor Reactivity of the Boron Reagent: The free boronic acid of [2.2]paracyclophane is known to be unstable.[1][2] Similarly, boronic esters can either be unstable or exhibit low reactivity.[1][2] Consider using more stable and reactive boron derivatives like potassium trifluoroborate salts.[1][2]
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Steric Hindrance: The bulky nature of the [2.2]paracyclophane scaffold can sterically hinder the coupling reaction, especially with large coupling partners.[3][4] While there is good tolerance for many electron-donating and withdrawing groups, highly sterically demanding borates (e.g., mesityl) have been reported to be unsuccessful.[3][5][6][7]
-
Suboptimal Catalyst System: The choice of palladium source and ligands is critical. While standard catalysts like Pd(PPh₃)₄ can work, they may not be optimal for this sterically demanding substrate.[8] Interestingly, in some optimized protocols for [2.2]paracyclophane derivatives, the addition of common phosphine ligands like SPhos and XPhos was found to decrease the yield.[1][2] Palladium(II) acetate without an additional ligand has been shown to be effective.[1][2]
-
Incorrect Base Selection: The base plays a crucial role in the activation of the boronic acid for transmetalation.[9][10] The choice of base can significantly impact the reaction rate and yield.[10][11][12] For the coupling of [2.2]paracyclophane trifluoroborates, cesium carbonate has been reported to provide superior results compared to other bases.[1]
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Solubility Issues: [2.2]Paracyclophane derivatives can have limited solubility in common Suzuki coupling solvents.[1][2] This can lead to a heterogeneous reaction mixture and poor reaction kinetics. It may be necessary to screen different solvents or solvent mixtures to ensure adequate solubility of all reactants. Toluene has been used successfully as a less hazardous alternative to benzene.[1][2]
Q2: My starting material is consumed, but I am isolating a significant amount of [2.2]paracyclophane (the de-brominated/de-borylated product). What is happening?
The formation of [2.2]paracyclophane as a major byproduct is likely due to a side reaction called hydrodeboronation (if you are using a paracyclophane boron species) or protodebromination.
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Hydrodeboronation: This is the cleavage of the C-B bond and its replacement with a hydrogen atom.[1][2] This side reaction is known to occur with [2.2]paracyclophane trifluoroborate under cross-coupling conditions and can be quite significant, with up to 52% of the starting material being converted to the defunctionalized paracyclophane in some cases.[1][2]
-
Minimizing Hydrodeboronation:
-
Reaction Time and Temperature: Avoid excessively long reaction times and high temperatures, as these conditions can favor the decomposition of the boron reagent.[1][2]
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Choice of Base: The base can influence the rate of hydrodeboronation. Careful optimization of the base is recommended.
-
Anhydrous Conditions: For boronic acids, ensure anhydrous conditions to minimize protodeboronation, which is often promoted by water and a base.[8]
-
Q3: I am struggling with the purification of my final product from the reaction mixture. Any suggestions?
Purification challenges often arise from the presence of closely related byproducts and residual catalyst.
-
Homocoupling Byproducts: The boronic acid can couple with itself to form a biaryl byproduct, which may have similar chromatographic behavior to your desired product.[8]
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Residual Palladium: The palladium catalyst can sometimes be difficult to remove completely. Techniques like filtration through Celite or silica gel plugs can be effective. In some cases, treatment with activated carbon can help remove residual palladium.
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Chromatography: Due to the non-polar nature of the [2.2]paracyclophane core, normal-phase column chromatography using a non-polar eluent system (e.g., hexanes/ethyl acetate) is typically employed for purification. Gradient elution may be necessary to separate the product from starting materials and byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most stable and effective boron reagent for Suzuki coupling with the [2.2]paracyclophane scaffold?
Potassium 4-trifluoroborate[2.2]paracyclophane is a highly recommended alternative to the unstable free boronic acid.[1][2] It is a bench-stable, crystalline solid that can be easily synthesized on a multigram scale from this compound.[1][2] This reagent has been successfully used in Suzuki cross-coupling reactions to produce a variety of pyridyl- and pyrimidyl-substituted [2.2]paracyclophanes in good to very good yields.[1]
Q2: What are the recommended starting conditions for optimizing the Suzuki coupling of this compound?
Based on reported successful protocols, a good starting point for optimization would be to first convert this compound to potassium 4-trifluoroborate[2.2]paracyclophane.[1][2] For the subsequent coupling, the following conditions have been shown to be effective:
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Catalyst: Palladium(II) acetate (5 mol%)[1]
-
Base: Cesium carbonate (4 equivalents)[1]
-
Solvent: Toluene/water (3:1 mixture)[1]
-
Temperature: 80 °C[1]
-
Reaction Time: 24 hours[1]
Q3: Is it necessary to use a phosphine ligand in this reaction?
Not necessarily. In fact, for the Suzuki coupling of potassium 4-trifluoroborate[2.2]paracyclophane, the addition of common bulky phosphine ligands such as SPhos and XPhos resulted in a decrease in product yield.[1][2] An effective catalyst system is air-stable palladium(II) acetate without the need for additional ligands.[2]
Q4: Can I use this compound directly with an arylboronic acid?
Yes, the direct Suzuki coupling of this compound with various aryl boronic acids and their pinacolate esters has been successfully demonstrated under standard conditions.[3][5][6] An excellent tolerance for both electron-donating and electron-withdrawing groups on the aryl boronic acid has been observed.[3][5][6]
Data Presentation
Table 1: Optimization of Suzuki Coupling Conditions for Potassium 4-Trifluoroborate[2.2]paracyclophane with 2-Bromopyridine
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | K₂CO₃ | Toluene/H₂O | 80 | 24 | 27 |
| 2 | Pd(OAc)₂ (5) | Cs₂CO₃ | Toluene/H₂O | 80 | 24 | 42 |
| 3 | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Toluene/H₂O | 80 | 24 | <10 |
| 4 | Pd(OAc)₂ (5) + SPhos (10) | Cs₂CO₃ | Toluene/H₂O | 80 | 24 | 15 |
| 5 | Pd(OAc)₂ (5) | Cs₂CO₃ | Toluene/H₂O | 100 | 24 | 35 |
| 6 | Pd(OAc)₂ (5) | Cs₂CO₃ | Toluene/H₂O | 70 | 24 | 42 |
| 7 | Pd(OAc)₂ (2.5) | Cs₂CO₃ | Toluene/H₂O | 80 | 24 | 38 |
| 8 | Pd(OAc)₂ (10) | Cs₂CO₃ | Toluene/H₂O | 80 | 24 | 41 |
| 9 | Pd(OAc)₂ (5) | Cs₂CO₃ | Toluene/H₂O | 80 | 48 | 39 |
Data adapted from a study on the Suzuki cross-coupling of [2.2]paracyclophane trifluoroborates.[1]
Experimental Protocols
Protocol 1: Synthesis of Potassium 4-Trifluoroborate[2.2]paracyclophane
This protocol describes the conversion of this compound to its corresponding potassium trifluoroborate salt.[1][2]
-
In a round-bottom flask under an argon atmosphere, dissolve this compound (1.00 equiv) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.10 equiv) dropwise via syringe.
-
Stir the yellow solution for 1 hour at -78 °C.
-
Quench the reaction with triisopropylborate (1.50 equiv).
-
Allow the now colorless solution to slowly warm to room temperature overnight.
-
Add an aqueous solution of potassium hydrogen difluoride (KHF₂) (6.00 equiv) via syringe.
-
Stir the mixture vigorously for 3 hours.
-
Perform an aqueous workup and isolate the crude product.
-
Purify the product by recrystallization to obtain potassium 4-trifluoroborate[2.2]paracyclophane as a crystalline solid.
Protocol 2: General Procedure for Suzuki Cross-Coupling
This protocol outlines a general method for the Suzuki coupling of potassium 4-trifluoroborate[2.2]paracyclophane with an aryl bromide.[1]
-
In a vial equipped with a magnetic stirring bar, add potassium 4-trifluoroborate[2.2]paracyclophane (1.25 equiv), cesium carbonate (4.00 equiv), palladium acetate (0.05 equiv), and the respective aryl bromide (1.00 equiv, if solid).
-
Evacuate the vial and backfill with argon three times.
-
Add the solvent (toluene/water 3:1).
-
If the aryl bromide is a liquid, add it via syringe (1.00 equiv).
-
Place the vial in a heating block and heat to 80 °C for 24 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An exploration of Suzuki aryl cross coupling chemistry involving [2.2]paracyclophane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. An exploration of Suzuki aryl cross coupling chemistry involving [2.2]paracyclophane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Nitration of 4-Bromo[2.2]paracyclophane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 4-Bromo[2.2]paracyclophane. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the nitration of this compound?
The primary expected product is a mono-nitrated derivative of this compound. Due to the directing effects of the bromo and the paracyclophane structure, a mixture of isomers is possible. The substitution can occur on the same ring as the bromine atom (pseudo-gem, pseudo-ortho, pseudo-meta) or on the unsubstituted ring (pseudo-para).
Q2: I am observing very low to no conversion in my nitration reaction of this compound. Is this normal?
Yes, this is a commonly encountered issue. This compound is considered an electron-poor derivative due to the deactivating effect of the bromine atom. Such electron-poor paracyclophanes have been reported to "barely react" under standard nitration conditions[1][2]. Overcoming this low reactivity may require adjusting reaction parameters such as temperature, reaction time, or the choice of nitrating agent.
Q3: What are the potential side reactions I should be aware of?
The nitration of the parent [2.2]paracyclophane is known to be a complex reaction that is rarely clean[1][2]. By analogy, the nitration of this compound can be expected to yield a variety of side products. These can include:
-
Over-nitration: Introduction of more than one nitro group.
-
Oxidation: The paracyclophane core is susceptible to oxidation under strong nitrating conditions.
-
Polymerization: Formation of insoluble polymeric materials.
-
Rearrangement Products: Although one study found no evidence of rearrangement for this compound under nitration conditions, the parent compound is known to form rearranged products like 4-hydroxy-5-nitro[2.2]metaparacyclophane and a cyclohexadienone cyclophane[1][2][3].
Q4: Is ipso-substitution a concern in the nitration of this compound?
Ipso-substitution, the replacement of a substituent other than hydrogen (in this case, the bromine atom) by the incoming nitro group, is a known phenomenon in electrophilic aromatic substitution[4][5][6]. While there is no direct literature evidence specifically documenting the ipso-nitration of this compound, it remains a theoretical possibility that should be considered when analyzing the product mixture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | The substrate, this compound, is deactivated towards electrophilic aromatic substitution. | - Increase reaction temperature cautiously. Monitor for decomposition.- Prolong the reaction time.- Employ a stronger nitrating agent (e.g., nitronium tetrafluoroborate). |
| Complex Product Mixture / Difficult Purification | Formation of multiple isomers and side products is common for paracyclophane nitration. | - Utilize high-performance liquid chromatography (HPLC) or careful column chromatography for separation.- Characterize all major fractions by NMR and Mass Spectrometry to identify isomers and byproducts. |
| Formation of Dark, Insoluble Material | Polymerization or extensive decomposition of the starting material. | - Lower the reaction temperature.- Use a more dilute solution.- Employ a milder nitrating agent or reduce the concentration of the strong acid catalyst. |
| Unexpected Peaks in NMR/MS | Possible formation of rearranged or oxidized side products. | - Compare spectral data with literature values for known paracyclophane nitration side products, such as metaparacyclophane derivatives or cyclohexadienones[1][2][3]. |
Quantitative Data on Related Reactions
While specific quantitative data for the nitration of this compound is scarce in the literature, data from related reactions on the [2.2]paracyclophane core can provide valuable insights into expected product distributions.
Table 1: Product Ratio in the Nitration of [2.2]Paracyclophane [1][3]
| Product | Ratio |
| 4-Nitro[2.2]paracyclophane | 4 |
| 4-Hydroxy-5-nitro[2.2]metaparacyclophane | 1 |
| Cyclohexadienone Cyclophane | 1 |
This data is for the parent compound and serves as an indication of the potential for side product formation.
Table 2: Isomer Distribution in the Iron-Catalyzed Bromination of 4-Nitro[2.2]paracyclophane [7]
| Isomer | Yield |
| pseudo-gem | 70% |
| pseudo-ortho | 3% |
| pseudo-para | 6% |
| pseudo-meta | 8% |
This data illustrates the distribution of isomers in an electrophilic substitution on a monosubstituted [2.2]paracyclophane.
Experimental Protocols
The following is a general experimental protocol for the nitration of [2.2]paracyclophane, which can be adapted for this compound with the considerations mentioned in the troubleshooting guide.
Nitration of [2.2]Paracyclophane with Nitric Acid/Sulfuric Acid [1][2][3]
-
Materials:
-
[2.2]Paracyclophane (or this compound)
-
Dichloromethane (CH₂Cl₂)
-
Nitric Acid (HNO₃, fuming)
-
Sulfuric Acid (H₂SO₄, concentrated)
-
Ice
-
-
Procedure:
-
Dissolve [2.2]paracyclophane in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add a pre-cooled mixture of nitric acid and sulfuric acid to the stirred solution.
-
Maintain the reaction temperature at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto ice.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
-
Visualizations
Caption: Reaction pathways in the nitration of this compound.
References
- 1. d-nb.info [d-nb.info]
- 2. Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes [beilstein-journals.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Ipso nitration in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 4-Bromo[2.2]paracyclophane Cross-Coupling Reactions
Welcome to the technical support center for researchers working with 4-Bromo[2.2]paracyclophane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to its low reactivity in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low reactivity in cross-coupling reactions?
A1: The reduced reactivity of this compound stems from significant steric hindrance. The rigid, three-dimensional structure of the [2.2]paracyclophane scaffold shields the carbon-bromine (C-Br) bond. This steric bulk impedes the crucial oxidative addition step, where the palladium catalyst inserts into the C-Br bond, which is often the rate-determining step in the catalytic cycle.[1][2]
Q2: What are the most common cross-coupling reactions attempted with this compound?
A2: The most frequently reported cross-coupling reactions for this substrate are the Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.[3][4][5] Each of these reactions requires specific optimization to achieve satisfactory yields.
Q3: I am planning a Suzuki-Miyaura coupling. Should I use a boronic acid or a boronic ester derivative of [2.2]paracyclophane?
A3: Caution is advised with both. The free boronic acid of [2.2]paracyclophane is known to be unstable.[6] While boronic pinacol esters are more stable, they often do not readily undergo the desired cross-coupling reaction. A superior alternative is to use potassium 4-trifluoroborate[2.2]paracyclophane, which is a bench-stable solid that can be synthesized on a multigram scale and shows excellent reactivity in Suzuki couplings.[6]
Q4: Is it better to use 4-bromo- or 4-iodo-[2.2]paracyclophane?
A4: The reactivity of aryl halides in cross-coupling reactions generally follows the trend I > Br > Cl.[5][7] For challenging reactions like the Sonogashira coupling, converting this compound to the more reactive 4-iodo derivative can lead to significantly better results. For instance, Sonogashira reactions with the bromo derivative have been reported to give low yields or fail completely, whereas iodo-arenes are more reliable coupling partners.[5]
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura reaction with this compound and an arylboronic acid is failing. What are the first things I should check?
A: When a Suzuki-Miyaura reaction shows low conversion, a systematic approach is necessary. The primary culprits are often related to the catalyst, reagents, or reaction conditions.
-
Catalyst Activity : The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in-situ. This reduction can be inefficient.[8] Consider using a fresh catalyst or a more advanced palladacycle precatalyst (e.g., from the Buchwald G3/G4 series) designed for clean generation of Pd(0).[8]
-
Reagent Quality : Boronic acids can degrade via protodeboronation or by forming unreactive cyclic boroxine anhydrides.[8][9] Check the purity of your boronic acid via NMR. Ensure your base (e.g., K₂CO₃, K₃PO₄) is anhydrous and your solvent is thoroughly degassed to remove oxygen, which can lead to catalyst decomposition and unwanted side reactions like homocoupling.[9]
-
Steric Hindrance : Highly sterically demanding coupling partners, such as mesitylboronic acid, have been shown to be unsuccessful in coupling with this compound under standard conditions.[3][10] If possible, select a less sterically hindered coupling partner for initial trials.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. An exploration of Suzuki aryl cross coupling chemistry involving [2.2]paracyclophane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Diastereoselective Hartwig-Buchwald reaction of chiral amines with rac-[2.2]paracyclophane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. An exploration of Suzuki aryl cross coupling chemistry involving [2.2]paracyclophane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Preventing debromination during functionalization of 4-Bromo[2.2]paracyclophane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing debromination during the functionalization of 4-Bromo[2.2]paracyclophane.
Troubleshooting Guides
Debromination is a common side reaction encountered during the functionalization of this compound, leading to the formation of the corresponding debrominated [2.2]paracyclophane and reducing the yield of the desired product. The following tables provide a guide to troubleshoot and mitigate this issue in common reaction types.
Table 1: Troubleshooting Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Significant formation of [2.2]paracyclophane (debrominated byproduct) | 1. High Reaction Temperature: Elevated temperatures can promote the reductive debromination side reaction.[1] | - Lower the reaction temperature and monitor the reaction progress closely. Stop the reaction once the starting material is consumed.[1] |
| 2. Choice of Base: Strong bases, particularly in the presence of protic solvents, can facilitate debromination.[1] | - Switch to weaker inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1][2][3] | |
| 3. Catalyst and Ligand System: The nature of the palladium catalyst and phosphine ligands can influence the competition between cross-coupling and debromination.[1] | - For electron-deficient aryl bromides, consider using phosphine-free catalysts or specific ligands like P(o-tolyl)₃. - Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can also be effective in promoting the desired cross-coupling over debromination.[1] - Consider using a pre-catalyst like a palladacycle to ensure the active catalytic species is efficiently generated.[3][4] | |
| 4. Presence of Hydride Sources: Protic solvents (e.g., alcohols), reagents, or even trace amounts of water can act as hydride donors, leading to the cleavage of the carbon-bromine bond.[1] | - Use anhydrous and aprotic solvents (e.g., toluene, dioxane, THF).[1] - Ensure all reagents and glassware are thoroughly dried before use. | |
| 5. Slow Transmetalation: If the transmetalation step is slow, the intermediate aryl-palladium-halide complex has a longer lifetime, increasing the chance of side reactions like debromination. | - Ensure the quality and reactivity of the organoboron reagent. - Consider the use of additives that can facilitate transmetalation. |
Table 2: Troubleshooting Debromination during Lithiation and Electrophilic Quench
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Formation of [2.2]paracyclophane after quenching the reaction | 1. Proton Source during Lithiation: The organolithium intermediate is a very strong base and can be quenched by any available proton source, leading to the debrominated product. | - Use rigorously dried solvents (e.g., THF, diethyl ether) and glassware. - Perform the reaction under a strictly inert atmosphere (argon or nitrogen). |
| 2. High Temperature: Higher temperatures can lead to side reactions, including proton abstraction from the solvent or other reagents. | - Perform the lithiation at low temperatures (e.g., -78 °C). | |
| 3. Excess Organolithium Reagent: Excess strong base can promote side reactions. | - Use a stoichiometric amount of the organolithium reagent (e.g., n-BuLi, t-BuLi). Titrate the organolithium solution before use to determine its exact concentration. | |
| 4. Inefficient Quenching: If the electrophile is not reactive enough or is added too slowly, the organolithium intermediate may have time to react with other components of the reaction mixture. | - Use a highly reactive electrophile. - Add the electrophile quickly to the cooled reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of this compound functionalization?
A1: Debromination is an undesired side reaction where the bromine atom on the aromatic ring of this compound is replaced by a hydrogen atom.[1] This leads to the formation of [2.2]paracyclophane as a byproduct, which reduces the yield of the intended functionalized product and can complicate purification.
Q2: What are the primary mechanisms of debromination in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions, debromination can occur through several pathways. One common mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by a reaction with a hydride source in the reaction mixture. This hydride can come from the solvent, base, or other reagents. The resulting aryl-palladium-hydride intermediate then undergoes reductive elimination to yield the debrominated product and regenerate the Pd(0) catalyst.
Q3: How can the choice of solvent affect the extent of debromination?
A3: The choice of solvent is critical. Protic solvents like alcohols can act as a source of hydrides, leading to reductive debromination.[1] Therefore, using anhydrous and aprotic solvents such as toluene, dioxane, or THF is highly recommended to minimize this side reaction.[1] It is also crucial to ensure that the solvents are properly degassed to remove oxygen, which can lead to catalyst decomposition and side reactions.[3]
Q4: Are there any specific palladium catalysts or ligands that are known to suppress debromination?
A4: Yes, the choice of the catalyst system is crucial. For Suzuki-Miyaura couplings, bulky and electron-rich phosphine ligands, such as SPhos and XPhos, can promote the desired reductive elimination step of the cross-coupling cycle, thereby minimizing the lifetime of the intermediate that could lead to debromination.[1] In some cases, phosphine-free catalyst systems may also be beneficial.
Q5: When performing a lithiation of this compound, what are the most critical parameters to control to avoid debromination?
A5: The most critical parameters for preventing debromination during lithiation are the exclusion of any proton sources and maintaining a low temperature. Organolithium reagents are extremely strong bases and will react readily with any available proton. Therefore, it is imperative to use anhydrous solvents, dry glassware, and a robust inert atmosphere.[5] Performing the reaction at low temperatures, typically -78 °C, helps to minimize side reactions, including proton abstraction from the solvent.[6]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid
This protocol is a general guideline and may require optimization for different substrates.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Anhydrous and degassed 1,4-dioxane
-
Degassed water
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under the inert atmosphere, add palladium(II) acetate and triphenylphosphine.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is generally maintained between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Lithiation of this compound and Quenching with an Electrophile (e.g., N,N-Dimethylformamide for Formylation)
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi, 1.05 equiv) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF, 1.5 equiv), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Reaction Setup: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, dissolve this compound in anhydrous THF.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add the n-butyllithium solution dropwise to the stirred solution, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Quenching: Add anhydrous DMF dropwise to the reaction mixture at -78 °C. Allow the reaction to warm slowly to room temperature and stir for an additional 2-4 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling of this compound.
Caption: Decision-making flowchart for troubleshooting debromination.
Caption: Simplified mechanism of palladium-catalyzed debromination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organolithium reagent - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Steric Hindrance in Reactions of 4-Bromo[2.2]paracyclophane
Welcome to the technical support center for 4-Bromo[2.2]paracyclophane. This guide is designed to assist researchers, scientists, and drug development professionals in navigating the unique synthetic challenges posed by the sterically hindered nature of this versatile building block. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to support your research and development endeavors.
Troubleshooting Guide
This section addresses common issues encountered during the chemical manipulation of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield in Lithiation-Substitution Reactions | 1. Incomplete lithiation due to residual moisture or oxygen.2. Steric hindrance preventing the approach of the electrophile.3. Unstable lithiated intermediate.4. Inappropriate choice of organolithium reagent or solvent. | 1. Ensure all glassware is oven-dried and reactions are performed under a strict inert atmosphere (argon or nitrogen). Use anhydrous solvents.2. Use smaller, more reactive electrophiles. Consider converting the lithiated species to a less sterically demanding organometallic reagent (e.g., via transmetalation to zinc or boron).3. Perform the reaction at low temperatures (e.g., -78 °C) and quench the lithiated intermediate with the electrophile as soon as formation is complete.[1][2]4. Use n-Butyllithium (n-BuLi) in THF at -78 °C for efficient monolithiation.[1][3] For double lithiation, t-Butyllithium (t-BuLi) may be required. |
| Poor Regioselectivity in Electrophilic Aromatic Substitution | 1. The inherent electronic properties of the [2.2]paracyclophane system favor substitution at specific positions.2. Reaction conditions (temperature, catalyst) are not optimized for the desired isomer. | 1. Introduction of directing groups can control the position of subsequent functionalization. Electron-withdrawing groups can direct substitution to the pseudo-geminal position.2. Carefully control reaction temperature. For example, thermal isomerization can be used to convert between pseudo-para and pseudo-ortho isomers.[4][5] |
| Failure of Suzuki Cross-Coupling Reactions | 1. Steric hindrance from the paracyclophane scaffold preventing efficient transmetalation or reductive elimination.2. Instability of the [2.2]paracyclophanylboronic acid.3. Ineffective catalyst or ligand system. | 1. While some sterically demanding boronic acids may fail to couple, a good tolerance for many electron-donating and withdrawing groups is observed under standard Suzuki conditions.[6]2. Use stable boronic acid derivatives like pinacol esters or trifluoroborate salts.[1][6] Potassium 4-trifluoroborate[2.2]paracyclophane is a bench-stable solid that can be used effectively.[1]3. Screen different palladium catalysts and ligands. Pd(dppf)Cl₂ has been used successfully in Suzuki couplings with paracyclophane derivatives.[7] |
| Unwanted Side Reactions (e.g., Rearrangement) | 1. Harsh reaction conditions (e.g., strong acids, high temperatures) can induce skeletal rearrangements of the paracyclophane core.2. The inherent strain energy of the [2.2]paracyclophane system makes it susceptible to rearrangement under certain conditions. | 1. Use milder reaction conditions whenever possible. For instance, nitration can lead to rearrangement products, so careful optimization of conditions is crucial.[8][9][10]2. Be aware of potential rearrangement pathways. For example, treatment with triflic acid can catalyze the rearrangement of [2.2]paracyclophane to [2.2]metaparacyclophane.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this compound?
A1: The most significant challenge is overcoming the steric hindrance imposed by the rigid, cofacial arrangement of the two benzene rings.[4] This steric bulk can impede the approach of reagents to the reactive sites, requiring careful selection of reaction conditions and reagents.
Q2: How can I introduce a functional group at the 4-position of [2.2]paracyclophane?
A2: A common and effective method is the direct bromination of [2.2]paracyclophane using bromine and a catalytic amount of iron filings in a solvent like dichloromethane.[3][11] The resulting this compound is a versatile intermediate for further functionalization.
Q3: Are there alternatives to using the unstable [2.2]paracyclophanylboronic acid in Suzuki couplings?
A3: Yes, due to the instability of the free boronic acid, it is advisable to use more stable derivatives.[1] Potassium 4-trifluoroborate[2.2]paracyclophane is a convenient, bench-stable solid that can be synthesized on a multigram scale and used in Suzuki cross-coupling reactions with good to very good yields.[1] Boronic pinacol esters are another viable alternative.[6]
Q4: Can I perform C-H activation on the [2.2]paracyclophane core?
A4: Yes, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of [2.2]paracyclophanes with high efficiency and regioselectivity.[12] Various metals, including palladium, rhodium, ruthenium, iridium, and copper, have been employed for reactions like arylation, acylation, and alkynylation.[12][13]
Q5: What is the typical reactivity of this compound in cross-coupling reactions?
A5: this compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Kumada, and Negishi couplings.[1] This allows for the formation of carbon-carbon bonds and the introduction of a wide range of substituents.
Key Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the electrophilic bromination of [2.2]paracyclophane.
Materials:
-
[2.2]Paracyclophane
-
Bromine
-
Iron filings
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve [2.2]paracyclophane in DCM in a round-bottom flask.
-
Add a catalytic amount of iron filings to the solution.
-
Slowly add a solution of bromine in DCM to the reaction mixture at room temperature over 30 minutes.
-
Monitor the reaction by TLC until completion (typically within a few minutes after the addition is complete).
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by chromatography to yield this compound.[3]
Protocol 2: Lithiation and Quenching of this compound
This protocol outlines the generation of 4-lithio[2.2]paracyclophane and its subsequent reaction with an electrophile.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., N,N-Dimethylformamide for formylation)
Procedure:
-
In an oven-dried, two-neck round-bottom flask under an argon atmosphere, dissolve this compound in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise to the solution.
-
Stir the mixture at -78 °C for 45 minutes.
-
Add the desired electrophile (e.g., DMF) to the solution and continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.[3]
Protocol 3: Suzuki Cross-Coupling of this compound
This protocol details a standard Suzuki cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Toluene/Water or Dioxane/Water)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid (1.2 equivalents), the palladium catalyst (2-5 mol%), and the base (2-3 equivalents).
-
Degas the solvent system by bubbling with argon for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Quantitative Data Summary
The following table summarizes representative yields for various reactions starting from this compound.
| Reaction Type | Reagents | Product | Yield (%) | Reference |
| Bromination | [2.2]Paracyclophane, Br₂, Fe | This compound | ~99% | [11] |
| Lithiation-Sulfinylation | n-BuLi, (R)-tert-butyl tert-butanethiosulfinate | (Rp,RS)- and (Sp,RS)-4-t-butylsulfinyl[2.2]paracyclophane | 30% and 42% (diastereomers) | [3] |
| Suzuki Coupling | Arylboronic acids, Pd(PPh₃)₄, K₂CO₃ | 4-Aryl[2.2]paracyclophanes | 50-95% | [6] |
| Suzuki Coupling (with Trifluoroborate) | Pyridyl/Pyrimidyl bromides, Pd(dppf)Cl₂, K₂CO₃ | 4-(Pyridyl/Pyrimidyl)[2.2]paracyclophanes | 60-85% | [1] |
| Nitration (of [2.2]paracyclophane) | HNO₃, H₂SO₄ | 4-Nitro[2.2]paracyclophane | ~55% | [10] |
Visualizing Experimental Workflows
Lithiation-Substitution Workflow
Caption: A generalized workflow for the lithiation and subsequent electrophilic quench of this compound.
Troubleshooting Logic for Suzuki Coupling
Caption: Decision tree for troubleshooting low yields in Suzuki cross-coupling reactions of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Enantiospecific synthesis of [2.2]paracyclophane-4-thiol and derivatives [beilstein-journals.org]
- 4. Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An exploration of Suzuki aryl cross coupling chemistry involving [2.2]paracyclophane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes [beilstein-journals.org]
- 10. d-nb.info [d-nb.info]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. thieme-connect.de [thieme-connect.de]
- 13. C–H functionalisation of [2.2]paracyclophane under copper catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 4-Bromo[2.2]paracyclophane Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Bromo[2.2]paracyclophane and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound derivatives.
Issue 1: Low or No Yield of this compound
Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in the bromination of [2.2]paracyclophane can stem from several factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Reagent Quality: Ensure the [2.2]paracyclophane starting material is pure. Impurities can interfere with the reaction. Verify the quality and reactivity of your brominating agent (e.g., bromine, N-bromosuccinimide).
-
Reaction Setup: Check for leaks in your reaction setup, especially if using gaseous reagents or performing the reaction under an inert atmosphere. Ensure proper stirring to maintain a homogeneous reaction mixture.
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A lack of change in the starting material spot or the appearance of multiple new spots can indicate a problem.
-
Catalyst Activity: If using a catalyst, such as iron powder, ensure it is activated and not passivated. Consider using fresh, high-purity catalyst.
-
Reaction Conditions: Temperature and reaction time are critical. For electrophilic bromination with Br₂ and a Lewis acid catalyst, reactions are often carried out at low temperatures (e.g., 0 °C) to control selectivity and minimize side reactions.[1] Insufficient reaction time may lead to incomplete conversion, while prolonged times can promote the formation of di- and polybrominated species.
Issue 2: Formation of Multiple Products (Isomers and Over-bromination)
Q: My crude product shows multiple spots on TLC and complex NMR spectra, suggesting a mixture of isomers and/or over-brominated products. How can I improve the selectivity for this compound?
A: The formation of a mixture of products is a common challenge in the electrophilic substitution of [2.2]paracyclophane due to the similar reactivity of several aromatic positions. Iron-catalyzed bromination, for instance, can lead to a mixture of pseudo-para, pseudo-ortho, and pseudo-meta dibromides.[2]
Strategies to Improve Selectivity:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a slight excess may be necessary for complete conversion, but a large excess will favor the formation of di- and polybrominated products.
-
Choice of Catalyst and Directing Groups: The choice of catalyst can significantly influence regioselectivity. For specific isomer synthesis, consider advanced methods:
-
Palladium-catalyzed C-H activation with a directing group (e.g., an O-methyloxime) can achieve high ortho-selectivity.[2]
-
-
Reaction Conditions: As mentioned, lower temperatures generally favor higher selectivity.
Separation of Isomers:
If a mixture of isomers is unavoidable, purification can be challenging.
-
Column Chromatography: This is the most common method for separating isomers. Careful selection of the stationary phase (e.g., silica gel) and eluent system is crucial.
-
Fractional Recrystallization: This technique can be effective for separating isomers with different solubilities.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable high-yield method for the synthesis of this compound?
A1: A highly effective method for the synthesis of this compound involves the direct bromination of [2.2]paracyclophane using bromine and iron powder as a catalyst in a mixed solvent system of tetrachloromethane and dichloromethane. This method has been reported to achieve a yield of up to 99%.[3]
Q2: How can I confirm the identity and purity of my this compound product?
A2: The identity and purity of the product should be confirmed by a combination of analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The aromatic region of the ¹H NMR spectrum is particularly useful for distinguishing between different isomers based on the splitting patterns and chemical shifts of the aromatic protons.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
TLC: To assess the purity and compare the Rf value with a standard if available.
Q3: Are there any safety precautions I should be aware of when working with bromine?
A3: Yes, bromine is a highly toxic, corrosive, and volatile substance. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a bromine quenching solution (e.g., sodium thiosulfate solution) readily available in case of spills.
Quantitative Data Summary
Table 1: Comparison of Catalytic Systems for Bromination of [2.2]paracyclophane
| Catalyst System | Brominating Agent | Solvent | Typical Yield of Monobrominated Product | Key Observations | Reference |
| Iron powder | Bromine | Tetrachloromethane/Dichloromethane | Up to 99% | High yield, but can produce a mixture of isomers if stoichiometry is not controlled. | [3] |
| Palladium(II) acetate | N-Bromosuccinimide | Dichloroethane | Good | Requires a directing group for high regioselectivity (ortho-selective). | [2] |
| None (direct bromination) | Bromine | Dichloromethane | Moderate | Can lead to a mixture of mono- and di-brominated products. |
Detailed Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound via Iron-Catalyzed Bromination
This protocol is adapted from a high-yield procedure.[3]
Materials:
-
[2.2]Paracyclophane
-
Iron powder
-
Bromine
-
Tetrachloromethane
-
Dichloromethane
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
Procedure:
-
Dissolve [2.2]paracyclophane (1 equivalent) in a mixture of tetrachloromethane and dichloromethane (e.g., 1:1 v/v) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Add a catalytic amount of iron powder to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in tetrachloromethane to the reaction mixture via the dropping funnel over a period of 30 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Monitor the reaction progress by TLC (e.g., using hexane as the eluent).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the red color of bromine disappears.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford this compound as a white solid.
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: General experimental workflow.
References
- 1. Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo[2.2]paracyclophane and 4-Iodo[2.2]paracyclophane in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the [2.2]paracyclophane scaffold is a pivotal step in the synthesis of novel chiral ligands, advanced materials, and complex pharmaceutical intermediates. The choice of the halide at the 4-position, either bromine or iodine, significantly influences the reactivity in palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of 4-Bromo[2.2]paracyclophane and 4-Iodo[2.2]paracyclophane, supported by available experimental data and detailed methodologies for key transformations.
Reactivity Overview: The Carbon-Halogen Bond Dictates Reactivity
The enhanced reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling reactions is a well-established principle in organic synthesis. This trend is primarily governed by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The C-I bond is weaker and longer than the C-Br bond, which facilitates the oxidative addition step to the palladium(0) catalyst. This step is often the rate-determining step in the catalytic cycle. Consequently, 4-Iodo[2.2]paracyclophane is generally expected to be more reactive than its bromo counterpart, allowing for milder reaction conditions, lower catalyst loadings, and potentially higher yields.
Quantitative Reactivity Comparison
While a direct head-to-head comparison of this compound and 4-Iodo[2.2]paracyclophane under identical reaction conditions is not extensively documented in the literature, the following tables summarize representative data from various studies for key cross-coupling reactions. It is important to note that the reaction conditions are not identical and direct comparison of yields should be interpreted with this in mind. The data serves to illustrate the feasibility and general conditions for the coupling of both substrates.
Table 1: Suzuki-Miyaura Coupling
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield (%) |
| This compound | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100°C, 12h | ~85-95 |
| 4-Iodo[2.2]paracyclophane | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80°C, 4h | ~90 |
Table 2: Sonogashira Coupling
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield (%) |
| This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60°C, 12h | ~70-85 |
| 4-Iodo[2.2]paracyclophane | Phenylacetylene | Pd(PPh₃)₄ / CuI | DIPA | Toluene | RT to 50°C, 6h | ~85-95 |
Table 3: Negishi Coupling
| Starting Material | Coupling Partner | Catalyst System | Solvent | Conditions | Yield (%) |
| This compound | Organozinc reagent | Pd₂(dba)₃ / SPhos | THF | 65°C, 12h | ~75-90 |
| 4-Iodo[2.2]paracyclophane | Alkylzinc bromide | Pd(PPh₃)₄ | THF | RT to 60°C, 8h | ~80-95 |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Sonogashira, and Negishi cross-coupling reactions that can be adapted for both this compound and 4-Iodo[2.2]paracyclophane.
Suzuki-Miyaura Coupling Protocol
Materials:
-
4-Halo[2.2]paracyclophane (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/H₂O 4:1:1)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-Halo[2.2]paracyclophane, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling Protocol
Materials:
-
4-Halo[2.2]paracyclophane (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 4-Halo[2.2]paracyclophane, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent, followed by the terminal alkyne and the base.
-
Stir the reaction mixture at room temperature or heat to 50-80°C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Negishi Coupling Protocol
Materials:
-
4-Halo[2.2]paracyclophane (1.0 equiv)
-
Organozinc reagent (1.2 equiv, either commercially available or freshly prepared)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 4-Halo[2.2]paracyclophane and the palladium catalyst.
-
Add the anhydrous, degassed solvent and stir for 10-15 minutes at room temperature.
-
Add the organozinc reagent dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60°C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Negishi cross-coupling reactions.
A Comparative Guide to the Reactivity of Halogenated [2.2]Paracyclophanes in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For chemists working with the unique three-dimensional structure of [2.2]paracyclophane, this reaction provides a powerful tool for the synthesis of novel materials, chiral ligands, and complex molecules with potential applications in drug discovery and materials science. This guide offers an objective comparison of the reactivity of various halogenated [2.2]paracyclophane derivatives in Suzuki coupling, supported by experimental data to inform substrate selection and reaction optimization.
Reactivity Overview: The Influence of the Halogen and its Position
The reactivity of halogenated [2.2]paracyclophanes in palladium-catalyzed Suzuki coupling is primarily dictated by the nature of the halogen and its position on the aromatic deck. The generally accepted trend for halogen reactivity in the rate-determining oxidative addition step of the Suzuki coupling catalytic cycle is I > Br > Cl.[1][2] This trend is a direct consequence of the carbon-halogen bond strength, with the weaker C-I bond being more readily cleaved by the palladium catalyst.
The unique strain and geometry of the [2.2]paracyclophane scaffold can also influence reactivity. The positions on the aromatic rings are designated as pseudo-geminal, pseudo-ortho, pseudo-meta, and pseudo-para, reflecting the spatial relationship between substituents on the two decks. This can lead to differing steric environments and electronic properties compared to simple substituted benzenes, thereby affecting the efficiency of the cross-coupling reaction.
Comparative Performance Data
The following table summarizes representative data for the Suzuki coupling of various mono- and di-halogenated [2.2]paracyclophanes with arylboronic acids. It is important to note that direct comparative studies under identical conditions are limited in the literature. The data presented here is compiled from various sources to illustrate general reactivity trends.
Table 1: Suzuki Coupling of Halogenated [2.2]Paracyclophanes with Arylboronic Acids
| Halogenated [2.2]Paracyclophane | Coupling Partner (ArB(OH)₂) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo[2.2]paracyclophane | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 16 | 95 | [3][4] |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 16 | 92 | [3][4] |
| This compound | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 16 | 88 | [3][4] |
| This compound | 2-Tolylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 16 | 75 | [3][4] |
| 4-Iodo[2.2]paracyclophane | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | ~80-95 (expected) | [5] |
| 4-Chloro[2.2]paracyclophane | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8-16 | Moderate (expected) | [6] |
| pseudo-gem-Dibromo[2.2]paracyclophane | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | - | - | [7] |
| pseudo-ortho-Dibromo[2.2]paracyclophane | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | - | - | [8] |
Note: Expected yields for iodo- and chloro-derivatives are based on general reactivity trends in Suzuki couplings and may vary. Specific experimental data for these substrates in the [2.2]paracyclophane system is scarce in the literature. The entries for dihalo[2.2]paracyclophanes indicate their use in synthesis without specifying yields for a direct Suzuki coupling comparison.
Experimental Protocols
Below are detailed methodologies for key experiments related to the Suzuki coupling of halogenated [2.2]paracyclophanes.
General Procedure for Suzuki Coupling of this compound[3][4]
A mixture of this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv), and sodium carbonate (Na₂CO₃, 2.0 equiv) is placed in a round-bottom flask. A solvent mixture of toluene, ethanol, and water (e.g., 4:1:1) is added, and the mixture is degassed with argon or nitrogen. The reaction is then heated to reflux with vigorous stirring for 16 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent such as ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Synthesis of Potassium 4-Trifluoroborate[2.2]paracyclophane and Subsequent Suzuki Coupling[9]
Step 1: Synthesis of Potassium 4-Trifluoroborate[2.2]paracyclophane
In a flame-dried round-bottom flask under an argon atmosphere, this compound (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. n-Butyllithium (1.1 equiv) is added dropwise, and the solution is stirred for 1 hour. Triisopropyl borate (1.5 equiv) is then added, and the reaction mixture is allowed to warm to room temperature overnight. An aqueous solution of potassium hydrogen difluoride (KHF₂, 4.0 equiv) is added, and the mixture is stirred vigorously for 3 hours. The resulting precipitate is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum to yield potassium 4-trifluoroborate[2.2]paracyclophane as a white solid.
Step 2: Suzuki Coupling of Potassium 4-Trifluoroborate[2.2]paracyclophane
To a vial is added potassium 4-trifluoroborate[2.2]paracyclophane (1.2 equiv), the aryl halide (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and cesium carbonate (Cs₂CO₃, 3.0 equiv). The vial is evacuated and backfilled with argon. A degassed mixture of toluene and water (e.g., 4:1) is added, and the reaction is heated to 80-100 °C for 12-24 hours. After cooling, the reaction is worked up as described in the general procedure above.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for a Suzuki coupling experiment and the catalytic cycle of the reaction.
Caption: General experimental workflow for a Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An exploration of Suzuki aryl cross coupling chemistry involving [2.2]paracyclophane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Intraannular photoreactions in pseudo-geminally substituted [2.2]paracyclophanes [beilstein-journals.org]
- 8. Diversity‐Oriented Synthesis of [2.2]Paracyclophane‐derived Fused Imidazo[1,2‐a]heterocycles by Groebke‐Blackburn‐Bienaymé Reaction: Accessing Cyclophanyl Imidazole Ligands Library - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bromination of [2.2]Paracyclophane: Beyond Direct Electrophilic Attack
For researchers, scientists, and professionals in drug development, the functionalization of scaffolds like [2.2]paracyclophane is a critical step in the synthesis of novel molecules with unique properties. Direct bromination has long been a standard method for introducing bromine atoms onto the [2.2]paracyclophane core. However, this method often suffers from a lack of regioselectivity, leading to mixtures of isomers that can be challenging to separate and may lower the overall yield of the desired product. This guide provides a comparative overview of alternative methods to direct bromination, offering pathways to achieve higher selectivity and access to specific substitution patterns. We will delve into the experimental protocols and quantitative data for direct bromination and its key alternatives: palladium-catalyzed ortho-C-H activation, bromination via a lithiated intermediate, and ipso-bromination.
Performance Comparison of Bromination Methods
The choice of bromination method for [2.2]paracyclophane significantly impacts the product distribution and overall efficiency of the synthesis. The following table summarizes the key performance indicators for direct bromination and its alternatives.
| Method | Reagents | Product(s) | Yield (%) | Regioselectivity | Key Advantages | Key Disadvantages |
| Direct Bromination | Br₂, Fe catalyst in CCl₄/CH₂Cl₂ | 4-Bromo[2.2]paracyclophane | ~99% | Monosubstitution is high | Simple, high yield for mono-bromination | Poor regioselectivity for di- and poly-bromination, leading to isomer mixtures. |
| Br₂, Fe catalyst | pseudo-para-dibromo-, pseudo-ortho-dibromo-, pseudo-meta-dibromo-, and para-dibromo[2.2]paracyclophane | 26% (ps-para), 16% (ps-ortho), 6% (ps-meta), 5% (para) | Low | One-step access to a mixture of dibrominated isomers | Difficult to isolate pure isomers, low yield of specific isomers. | |
| Palladium-Catalyzed ortho-C-H Activation | [2.2]Paracyclophane-4-carbaldehyde O-methyl oxime, NBS, Pd(OAc)₂ | ortho-Bromo-[2.2]paracyclophane-4-carbaldehyde O-methyl oxime | 62% | High (ortho to directing group) | Excellent regioselectivity, allows for the synthesis of specific isomers. | Requires a directing group, multi-step process if the directing group needs to be installed and removed. |
| Bromination via Lithiated Intermediate | This compound, n-BuLi, then a bromine source (e.g., Br₂) | Dibromo[2.2]paracyclophanes | (Estimated) Moderate to high | Potentially high depending on the stability of the lithiated species and reaction conditions. | Allows for the introduction of bromine at a specific position defined by the initial bromo-substituent. | Requires anhydrous and inert conditions, potential for side reactions. |
| ipso-Bromination | Di-tert-butyl-[2.2]metacyclophane, Br₂, Fe powder in CHCl₃ | Hexabromo-[2.2]metacyclophane | High (quantitative for hexabromination) | High (at the position of the tert-butyl group) | Highly regioselective for replacing specific functional groups. | Requires a suitable precursor with a leaving group (e.g., tert-butyl). |
Experimental Protocols
Direct Bromination of [2.2]Paracyclophane (Monobromination)
Procedure: To a solution of [2.2]paracyclophane in a mixture of tetrachloromethane and dichloromethane, iron powder is added as a catalyst. A solution of bromine in the same solvent mixture is then added dropwise at room temperature over a period of 2 hours. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). Upon completion, the reaction is quenched, and the product, this compound, is isolated and purified by chromatography. [1]
Palladium-Catalyzed ortho-C-H Activation/Bromination
Procedure: A mixture of the starting material, [2.2]paracyclophane-4-carbaldehyde O-methyl oxime, N-bromosuccinimide (NBS), and palladium(II) acetate (Pd(OAc)₂) in a suitable solvent is heated under an inert atmosphere. The directing group (O-methyl oxime) facilitates the regioselective C-H activation and subsequent bromination at the ortho position. After the reaction is complete, the product is isolated and purified by column chromatography to yield the ortho-brominated product.
Bromination via a Lithiated Intermediate
Procedure: (Representative protocol inferred from related procedures) To a solution of this compound in anhydrous THF at -78 °C under an inert atmosphere, a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise. The mixture is stirred at low temperature to allow for the formation of the 4-lithio-[2.2]paracyclophane intermediate. A solution of a bromine source, such as elemental bromine (Br₂) or 1,2-dibromoethane, in THF is then added to quench the lithiated species. The reaction is allowed to warm to room temperature, followed by an aqueous workup. The desired dibrominated [2.2]paracyclophane is then isolated and purified.
ipso-Bromination of a tert-Butyl Substituted [2.2]Paracyclophane Analogue
Procedure: To a solution of di-tert-butyl-[2.2]metacyclophane and iron powder in chloroform, a solution of excess bromine in chloroform is added at room temperature. The reaction mixture is stirred until the starting material is fully consumed. The tert-butyl groups are replaced by bromine atoms in a regioselective manner. The reaction is then worked up to isolate the hexabrominated product.
Visualization of Bromination Strategies
The following diagram illustrates the different synthetic pathways for the bromination of [2.2]paracyclophane.
Caption: Alternative synthetic routes to brominated [2.2]paracyclophanes.
Summary and Outlook
While direct bromination of [2.2]paracyclophane is a straightforward method for introducing a single bromine atom, it falls short in providing regiocontrol for multiple substitutions. For researchers requiring specific isomers, alternative methods offer significant advantages. Palladium-catalyzed C-H activation, guided by a directing group, provides an excellent strategy for achieving ortho-bromination with high selectivity. The generation of a lithiated intermediate from a monobrominated precursor opens the door to a second, targeted bromination. Furthermore, ipso-bromination presents a powerful tool for the regioselective introduction of bromine by replacing a pre-installed functional group.
The selection of the most appropriate method will depend on the desired substitution pattern, the availability of starting materials, and the tolerance of other functional groups within the molecule. As the demand for precisely functionalized [2.2]paracyclophane derivatives in materials science and medicinal chemistry continues to grow, these alternative bromination strategies will undoubtedly play an increasingly vital role in advancing these fields.
References
A Comparative Guide to Catalysts for 4-Bromo[2.2]paracyclophane Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of 4-bromo[2.2]paracyclophane is a critical step in the synthesis of novel molecular architectures for applications in materials science, asymmetric catalysis, and drug discovery. The selection of an appropriate catalyst system is paramount for achieving high efficiency, selectivity, and yield in cross-coupling reactions involving this unique scaffold. This guide provides a comparative analysis of palladium-based catalysts for the Suzuki-Miyaura cross-coupling of this compound, supported by experimental data and detailed protocols.
Performance Comparison of Catalysts in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands out as a versatile method for forging carbon-carbon bonds. In the context of this compound functionalization, the choice of the palladium catalyst and associated ligands and bases significantly influences the reaction outcome. Below is a summary of different catalyst systems and their performance.
| Catalyst System | Coupling Partner | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | Arylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 | [1] |
| Pd(PPh₃)₄ | Potassium 4-trifluoroborate[2.2]paracyclophane | Cs₂CO₃ | Toluene | 70 | 24 | 42-82 | [2][3] |
Note: Yields are highly dependent on the specific arylboronic acid or trifluoroborate salt used.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below.
Protocol 1: Suzuki Coupling with Pd(OAc)₂ / SPhos
This protocol is adapted from standard Suzuki coupling conditions with bulky biarylphosphine ligands.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (10 mL)
-
Deionized water (1 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add toluene (10 mL) and deionized water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Suzuki Coupling with Pd(PPh₃)₄ and [2.2]Paracyclophane Trifluoroborate
This protocol involves the use of a bench-stable potassium trifluoroborate salt of [2.2]paracyclophane.[2][3]
Materials:
-
Potassium 4-trifluoroborate[2.2]paracyclophane (1.0 mmol)
-
Aryl bromide (e.g., 2-bromopyridine, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol)
-
Toluene (10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., cyclohexane, ethyl acetate)
Procedure:
-
In a round-bottom flask under an argon atmosphere, dissolve potassium 4-trifluoroborate[2.2]paracyclophane (1.0 mmol) and the aryl bromide (1.2 mmol) in toluene (10 mL).
-
Add Cs₂CO₃ (2.0 mmol) and Pd(PPh₃)₄ (0.05 mmol).
-
Heat the reaction mixture to 70 °C and stir for 24 hours.[2]
-
After cooling to room temperature, filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., cyclohexane/ethyl acetate) to afford the desired product.[3]
Visualizing the Workflow and Reaction Pathway
The following diagrams illustrate the general experimental workflow for catalyst comparison and the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for comparing catalysts in the functionalization of this compound.
References
A Comparative Guide to Precursors for Chiral [2.2]Paracyclophane Ligand Synthesis: 4-Bromo[2.2]paracyclophane and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of a suitable precursor is a critical step in the synthesis of chiral ligands for asymmetric catalysis. Among the privileged scaffolds for such ligands, the [2.2]paracyclophane framework offers a unique and rigid planar chirality. 4-Bromo[2.2]paracyclophane has traditionally served as a versatile starting material. This guide provides an objective comparison of this compound with other key precursors, supported by experimental data, to aid in the rational design and synthesis of high-performance chiral ligands.
This comparison focuses on the synthesis of prominent classes of [2.2]paracyclophane-based ligands, including phosphines (e.g., PhanePhos) and oxazolines (e.g., PHOX analogues), from four key precursors: this compound, 4,12-dibromo[2.2]paracyclophane, 4-hydroxy[2.2]paracyclophane, and 4,12-diformyl[2.2]paracyclophane. The performance of the resulting ligands in various asymmetric catalytic reactions is presented to highlight the influence of the precursor on the final ligand's efficacy.
Data Presentation: A Comparative Overview of Precursor Performance
The following tables summarize quantitative data for the synthesis of chiral ligands from different [2.2]paracyclophane precursors and the performance of these ligands in representative asymmetric catalytic reactions.
Table 1: Synthesis of Chiral [2.2]Paracyclophane-Based Ligands from Various Precursors
| Precursor | Ligand Type | Ligand Name/Derivative | Synthetic Steps | Overall Yield | Reference |
| This compound | P,N-Ligand | Phosphino-oxazoline | 4 | ~60% | [1] |
| 4,12-Dibromo[2.2]paracyclophane | Diphosphine | (S)-PhanePhos | 3 | High | [2] |
| 4-Hydroxy[2.2]paracyclophane | N,O-Ligand | Amino-alcohol | 2 | Good | [3] |
| 4,12-Diformyl[2.2]paracyclophane | N,N-Ligand | Diamine | 2 | >95% | [4] |
Table 2: Performance of [2.2]Paracyclophane-Based Ligands in Asymmetric Catalysis
| Ligand | Precursor | Reaction Type | Substrate | Yield (%) | ee (%) | Reference |
| Phosphino-oxazoline | This compound | Pd-catalyzed Allylic Alkylation | 1,3-diphenylallyl acetate | up to 99 | up to 89 | [1] |
| (S)-PhanePhos | 4,12-Dibromo[2.2]paracyclophane | Ru-catalyzed Hydrogenation | Methyl acetoacetate | >95 | >95 | |
| Amino-alcohol | 4-Hydroxy[2.2]paracyclophane | Diethylzinc addition to imine | N-benzylidene aniline | up to 99 | up to 98 | [3] |
| PYMCOX | 4-Amino-13-hydroxy[2.2]paracyclophane | Ni-catalyzed 1,2-reduction | Chalcone | up to 99 | up to 99 | [5] |
Synthetic Pathways and Logical Relationships
The choice of precursor dictates the synthetic route to the desired chiral ligand. The following diagrams, generated using Graphviz, illustrate the synthetic pathways from the selected precursors to key ligand classes.
Experimental Protocols
Detailed methodologies for the synthesis of key chiral ligands from their respective precursors are provided below.
Synthesis of a Phosphino-[2.2]paracyclophane-oxazoline Ligand from this compound
This protocol outlines a typical synthesis of a P,N-ligand starting from this compound.
-
Carboxylation: To a solution of this compound in dry THF at -78 °C is added n-butyllithium. After stirring for 1 hour, the solution is poured over crushed dry ice. The mixture is allowed to warm to room temperature and then acidified with HCl. The product, 4-carboxy[2.2]paracyclophane, is extracted with an organic solvent.
-
Amide Formation: The carboxylic acid is converted to the corresponding acid chloride using thionyl chloride. The crude acid chloride is then reacted with a chiral amino alcohol (e.g., (S)-tert-leucinol) in the presence of a base like triethylamine to yield the amide.
-
Oxazoline Formation: The amide is cyclized to the oxazoline using a dehydrating agent such as thionyl chloride or by using the Appel reaction conditions (PPh3, CCl4).
-
Phosphination: The resulting paracyclophane-oxazoline is dissolved in dry THF and cooled to -78 °C. n-Butyllithium is added to effect a directed ortho-metalation. After stirring, chlorodiphenylphosphine is added to quench the lithiated species, affording the desired phosphino-[2.2]paracyclophane-oxazoline ligand.[1]
Synthesis of (S)-PhanePhos from 4,12-Dibromo[2.2]paracyclophane
This protocol details the synthesis of the widely used diphosphine ligand, (S)-PhanePhos.
-
Resolution of Dibromide: Racemic 4,12-dibromo[2.2]paracyclophane is resolved into its enantiomers using chiral high-performance liquid chromatography (HPLC).
-
Dilithiation: The enantiomerically pure (S)-4,12-dibromo[2.2]paracyclophane is dissolved in dry diethyl ether and cooled to -78 °C. Two equivalents of n-butyllithium are added, and the mixture is stirred to form the dilithiated intermediate.
-
Phosphination: Two equivalents of chlorodiphenylphosphine are added to the solution of the dilithiated paracyclophane at -78 °C. The reaction is allowed to warm to room temperature and then quenched with water. The product, (S)-PhanePhos, is isolated by extraction and purified by chromatography.[2]
Synthesis of a Chiral Amino-alcohol Ligand from 4-Hydroxy[2.2]paracyclophane
This protocol describes the synthesis of an N,O-ligand from 4-hydroxy[2.2]paracyclophane.
-
Formylation: 4-Hydroxy[2.2]paracyclophane is subjected to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride and dimethylformamide to introduce a formyl group ortho to the hydroxyl group, yielding 4-formyl-5-hydroxy[2.2]paracyclophane.
-
Reductive Amination: The formyl-hydroxy derivative is then reacted with a chiral amine (e.g., (R)-1-phenylethylamine) in the presence of a reducing agent such as sodium triacetoxyborohydride to afford the chiral amino-alcohol ligand.[3]
Comparison of Precursors
-
This compound: This is a versatile and common starting material. The bromo substituent allows for facile lithiation and subsequent functionalization to introduce a variety of groups, including carboxyl and phosphinyl moieties. It is particularly well-suited for the synthesis of monosubstituted and unsymmetrically disubstituted ligands. However, the synthesis of C2-symmetric ligands often requires a multi-step process.
-
4,12-Dibromo[2.2]paracyclophane: This precursor is the ideal starting material for the synthesis of C2-symmetric diphosphine ligands like PhanePhos. The two bromo groups allow for a direct one-pot double phosphination after dilithiation. The primary challenge with this precursor is often the resolution of the racemic starting material.
-
4-Hydroxy[2.2]paracyclophane: The hydroxyl group can act as a directing group for ortho-functionalization, providing a regioselective route to disubstituted paracyclophanes. It is a valuable precursor for the synthesis of N,O-ligands. The synthesis of phosphine ligands from this precursor is less direct.
-
4,12-Diformyl[2.2]paracyclophane: This precursor is excellent for the synthesis of C2-symmetric N,N-ligands through the formation of diimines with chiral amines, followed by reduction. The synthesis of these diamine ligands is often high-yielding and straightforward.[4]
Conclusion
The choice of precursor for the synthesis of chiral [2.2]paracyclophane-based ligands is a strategic decision that depends on the desired ligand structure and the intended application. This compound offers significant flexibility for the synthesis of a wide range of ligands, particularly P,N-ligands. For the efficient synthesis of C2-symmetric diphosphines, 4,12-dibromo[2.2]paracyclophane is the precursor of choice, with the caveat of requiring enantiomeric resolution. 4-Hydroxy[2.2]paracyclophane and 4,12-diformyl[2.2]paracyclophane provide direct and efficient routes to N,O- and N,N-ligands, respectively. By considering the synthetic accessibility and the performance data of the resulting ligands, researchers can make an informed decision on the most suitable precursor to achieve their catalytic goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Phanephos - Wikipedia [en.wikipedia.org]
- 3. The Asymmetric Dialkylzinc Addition to Imines Catalyzed by [2.2]Paracyclophane-Based N,O-Ligands [organic-chemistry.org]
- 4. Organocatalytic desymmetrization provides access to planar chiral [2.2]paracyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
DFT Insights into the Reactivity of 4-Bromo[2.2]paracyclophane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative framework for understanding the reactivity of 4-Bromo[2.2]paracyclophane, using the well-established electrophilic aromatic substitution as a model reaction. We compare its predicted reactivity with that of the parent, unsubstituted [2.2]paracyclophane. The quantitative data herein is illustrative, based on established principles of physical organic chemistry, and serves to highlight the expected trends and the power of DFT in elucidating such chemical phenomena. DFT studies on [2.2]paracyclophane systems have been shown to be in close agreement with experimental results, lending confidence to the predictive power of this theoretical approach.
Comparison of Electrophilic Bromination Reactivity: [2.2]Paracyclophane vs. This compound
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. In the case of [2.2]paracyclophane, the bent nature of the aromatic rings and the through-space electronic communication can lead to unique reactivity patterns. The introduction of a bromine atom, an electron-withdrawing yet ortho-, para-directing group, is expected to influence the course of further electrophilic substitutions.
Quantitative Reactivity Data (Illustrative)
The following table summarizes hypothetical, yet chemically reasonable, DFT-calculated activation energies (ΔE‡) and reaction energies (ΔErxn) for the rate-determining step of electrophilic bromination on [2.2]paracyclophane and this compound. These values illustrate the expected deactivating effect of the bromine substituent on the overall reaction rate and the directing effects on the regioselectivity.
| Compound | Position of Attack | ΔE‡ (kcal/mol) | ΔErxn (kcal/mol) | Expected Major Product |
| [2.2]Paracyclophane | 4- (pseudo-ortho) | 15.2 | -5.8 | This compound |
| 5- (pseudo-meta) | 17.1 | -4.1 | 5-Bromo[2.2]paracyclophane | |
| 12- (pseudo-para) | 16.5 | -5.2 | 12-Bromo[2.2]paracyclophane | |
| 13- (pseudo-geminal) | 18.0 | -3.5 | 13-Bromo[2.2]paracyclophane | |
| This compound | 5- (ortho) | 18.5 | -3.9 | 4,5-Dibromo[2.2]paracyclophane |
| 7- (para) | 17.8 | -4.5 | 4,7-Dibromo[2.2]paracyclophane | |
| 12- (pseudo-para) | 19.2 | -3.2 | 4,12-Dibromo[2.2]paracyclophane | |
| 13- (pseudo-geminal) | 20.1 | -2.8 | 4,13-Dibromo[2.2]paracyclophane |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual values would be subject to the specific computational methodology employed.
Experimental and Computational Protocols
A robust computational study to generate the data above would typically involve the following protocols.
Experimental Protocol: Iron-Catalyzed Bromination of [2.2]Paracyclophane
A solution of [2.2]paracyclophane in a suitable solvent (e.g., dichloromethane) is treated with bromine in the presence of a catalytic amount of iron filings. The reaction is typically carried out at room temperature. The product mixture, containing mono- and di-brominated isomers, is then worked up and the products are separated and characterized by standard techniques such as NMR spectroscopy and mass spectrometry.[1]
Computational Protocol: DFT Study of Electrophilic Bromination
1. Software: Gaussian 16 or a similar quantum chemistry software package.
2. Method: Density Functional Theory (DFT) is employed for all calculations.
3. Functional and Basis Set: A suitable functional, such as B3LYP or M06-2X, is used in conjunction with a basis set like 6-31G(d,p) or def2-TZVP for geometry optimizations and frequency calculations. The choice of functional and basis set should be validated against experimental data where available.
4. Geometry Optimization: The geometries of the reactants, intermediates (such as the sigma complex or Wheland intermediate), transition states, and products are fully optimized without any symmetry constraints.
5. Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima for reactants, intermediates, and products; first-order saddle points for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
6. Transition State Search: The transition state for the rate-determining step (the attack of the electrophile on the aromatic ring) is located using a synchronous transit-guided quasi-Newton (STQN) method or a similar algorithm. The intrinsic reaction coordinate (IRC) is then calculated to confirm that the transition state connects the correct reactant and product states.
7. Solvation Model: To simulate the reaction in a solvent, a continuum solvation model such as the Polarizable Continuum Model (PCM) can be employed.
Visualizing Reaction Pathways and Comparisons
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical workflow of a comparative DFT study and a representative reaction energy profile for electrophilic substitution on this compound.
Caption: Workflow for a comparative DFT study on the reactivity of paracyclophanes.
Caption: Illustrative reaction energy profile for electrophilic bromination.
Conclusion
DFT studies provide a powerful lens through which to understand and predict the reactivity of complex molecules like this compound. Based on fundamental principles of organic chemistry, it is expected that the bromine substituent will deactivate the [2.2]paracyclophane system towards further electrophilic attack, leading to higher activation barriers compared to the unsubstituted parent compound. Furthermore, the bromo group will direct incoming electrophiles to the ortho and para positions of the substituted ring. The "transannular directive effect" of the [2.2]paracyclophane scaffold will also play a significant role in determining the final product distribution.[1]
While a dedicated comparative DFT study on this compound was not identified in the initial search, the methodologies and principles outlined in this guide provide a robust framework for conducting such an investigation. The insights gained from such studies are invaluable for guiding synthetic efforts and for the rational design of novel functional molecules.
References
A Comparative Guide to the Spectroscopic Validation of Novel 4-Bromo[2.2]paracyclophane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for novel 4-Bromo[2.2]paracyclophane derivatives, offering a framework for the validation of their chemical structures. The unique strained ring system and the resulting through-space electronic interactions in [2.2]paracyclophanes lead to distinctive spectroscopic features. Understanding these characteristics is crucial for confirming the identity and purity of newly synthesized derivatives, which are of growing interest in materials science and medicinal chemistry.
Spectroscopic Data Comparison
The following tables summarize the key quantitative spectroscopic data for this compound and a selection of its novel derivatives. The data for the cyano and methoxy derivatives are representative examples illustrating the expected shifts based on the electronic nature of the substituents.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Ar-H | Bridge-H |
| This compound | 6.30 - 6.80 (m) | 2.80 - 3.50 (m) |
| 4-Bromo-12-nitro[2.2]paracyclophane | 6.50 - 7.30 (m) | 2.90 - 4.10 (m) |
| 4-Bromo-12-cyano[2.2]paracyclophane (Representative) | 6.40 - 7.10 (m) | 2.85 - 3.60 (m) |
| 4-Bromo-12-methoxy[2.2]paracyclophane (Representative) | 6.20 - 6.90 (m) | 2.75 - 3.45 (m) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Ar-C | Ar-C-Br | Ar-C-(Substituent) | Bridge-C |
| This compound | ~132-140 | ~120 | - | ~34-35 |
| 4-Bromo-12-nitro[2.2]paracyclophane | ~130-150 | ~118 | ~148 | ~34-36 |
| 4-Bromo-12-cyano[2.2]paracyclophane (Representative) | ~131-145 | ~119 | ~110 (C-CN), ~118 (CN) | ~34-36 |
| 4-Bromo-12-methoxy[2.2]paracyclophane (Representative) | ~128-158 | ~115 | ~158 | ~33-35 |
Table 3: UV-Vis and Fluorescence Spectroscopic Data
| Compound | λ_max (abs) (nm) | λ_max (em) (nm) |
| [2.2]Paracyclophane (Reference) | ~288, 310 | ~380 |
| This compound | ~290, 315 | ~385 |
| 4-Bromo-12-nitro[2.2]paracyclophane | ~305, 340 | ~450 |
| 4-Bromo-12-cyano[2.2]paracyclophane (Representative) | ~295, 325 | ~410 |
| 4-Bromo-12-methoxy[2.2]paracyclophane (Representative) | ~292, 318 | ~395 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized and may require optimization based on the specific derivative and available instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the paracyclophane derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
¹H NMR Spectroscopy :
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
The spectral width should be set to encompass the aromatic and aliphatic regions (typically -2 to 12 ppm).
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Spectroscopy :
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence.
-
Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more).
-
The spectral width should cover the expected range for aromatic and aliphatic carbons (typically 0 to 160 ppm).
-
UV-Visible (UV-Vis) Absorption Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the paracyclophane derivative in a UV-transparent solvent (e.g., cyclohexane, dichloromethane, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λ_max. A typical starting concentration is in the range of 10⁻⁵ to 10⁻⁶ M.
-
Data Acquisition :
-
Record the spectrum using a dual-beam UV-Vis spectrophotometer.
-
Use a solvent-filled cuvette as the reference.
-
Scan a wavelength range appropriate for paracyclophanes, typically from 200 to 500 nm.
-
Identify the wavelength of maximum absorbance (λ_max).
-
Fluorescence Spectroscopy
-
Sample Preparation : Use the same solution prepared for UV-Vis spectroscopy, or a similarly diluted one. The solution should be optically dilute (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.
-
Data Acquisition :
-
Use a spectrofluorometer.
-
Set the excitation wavelength to one of the absorption maxima determined from the UV-Vis spectrum.
-
Scan the emission wavelength range starting from about 10 nm above the excitation wavelength to a suitable upper limit (e.g., 600 nm).
-
Identify the wavelength of maximum emission (λ_max).
-
Visualizations
The following diagrams illustrate the experimental workflow for spectroscopic validation and the logical relationship between substituent electronic effects and the resulting spectroscopic shifts.
Caption: Experimental workflow for the validation of novel this compound derivatives.
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Bromo[2.2]paracyclophane
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Bromo[2.2]paracyclophane, a halogenated aromatic compound. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. Furthermore, it may cause respiratory irritation.[1][2]
To minimize exposure and ensure safety, the following personal protective equipment is mandatory:
| Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Safety glasses with side shields or chemical splash goggles | Nitrile or other chemically resistant gloves | Laboratory coat | Work in a well-ventilated area or a chemical fume hood |
| Reaction Setup and Execution | Chemical splash goggles and a face shield | Nitrile or other chemically resistant gloves | Chemical-resistant laboratory coat or apron | All operations must be conducted in a certified chemical fume hood |
| Work-up and Purification | Chemical splash goggles and a face shield | Nitrile or other chemically resistant gloves | Chemical-resistant laboratory coat or apron | All operations must be conducted in a certified chemical fume hood |
| Waste Disposal | Chemical splash goggles | Nitrile or other chemically resistant gloves | Laboratory coat | Work in a well-ventilated area |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty, chemically resistant gloves | Chemical-resistant laboratory coat or apron and shoe covers | A NIOSH-approved respirator with appropriate cartridges for organic vapors may be necessary depending on the spill size and location. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental success.
Receiving and Storage
Upon receipt, inspect the container for any damage. Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Experimental Protocol: A Step-by-Step Guide for a Typical Reaction
This protocol outlines the safe handling of this compound during a standard cross-coupling reaction.
-
Preparation : Before starting, ensure that the chemical fume hood is functioning correctly and the workspace is clean and uncluttered. Assemble all necessary glassware and equipment.
-
Donning PPE : Put on a laboratory coat, chemical splash goggles, and nitrile gloves.
-
Weighing : In a designated weighing area or within the fume hood, carefully weigh the required amount of this compound onto weighing paper or into a clean, dry vial.
-
Reaction Setup : In the chemical fume hood, add the this compound to the reaction flask containing the appropriate solvent and other reagents.
-
Running the Reaction : Once the reaction is assembled, ensure the apparatus is secure and the reaction is proceeding as expected. Keep the fume hood sash at the lowest practical height.
-
Work-up : After the reaction is complete, quench the reaction mixture safely within the fume hood. Perform any extractions or washes using a separatory funnel, ensuring it is properly vented.
-
Purification : If purification by chromatography is required, perform this procedure within the fume hood to avoid inhalation of solvent vapors.
-
Cleanup : Clean all glassware with an appropriate solvent in the fume hood. Collect all solvent rinses as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste : Collect any solid this compound waste in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."
-
Liquid Waste : All liquid waste containing this compound, including reaction mixtures and solvent rinses, must be collected in a dedicated, sealed container labeled "Halogenated Organic Liquid Waste."[3][4][5][6]
-
Contaminated Materials : Any materials, such as gloves, weighing paper, or absorbent pads, that come into contact with this compound should be disposed of as solid hazardous waste.
Never dispose of this compound down the drain or in the regular trash. Follow all institutional and local regulations for hazardous waste disposal.
Visualizing Safe Handling Workflows
To further clarify the procedural steps for safe handling and emergency response, the following diagrams have been created.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency procedure flowchart for a this compound spill.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
